molecular formula C9H16O3 B1581187 Ethyl 3-oxoheptanoate CAS No. 7737-62-4

Ethyl 3-oxoheptanoate

Cat. No.: B1581187
CAS No.: 7737-62-4
M. Wt: 172.22 g/mol
InChI Key: UKRVECBFDMVBPU-UHFFFAOYSA-N
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Description

Ethyl 3-oxoheptanoate is a useful research compound. Its molecular formula is C9H16O3 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-3-5-6-8(10)7-9(11)12-4-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRVECBFDMVBPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50339832
Record name Ethyl 3-oxoheptanoate
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Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7737-62-4
Record name Heptanoic acid, 3-oxo-, ethyl ester
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Record name Ethyl 3-oxoheptanoate
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Record name ethyl 3-oxoheptanoate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-oxoheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-oxoheptanoate, a β-keto ester, is a valuable intermediate in organic synthesis, finding applications in the pharmaceutical and flavor industries.[1] This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound. It includes detailed experimental protocols, comparative data on reaction conditions and yields, and thorough characterization information. The guide is intended to serve as a practical resource for chemists in research and development, enabling the efficient and reproducible synthesis of this key building block.

Introduction

This compound (also known as ethyl 3-ketoheptanoate) is a colorless to pale yellow liquid with the molecular formula C₉H₁₆O₃.[1][2] Its structure, featuring both a ketone and an ester functional group, makes it a versatile precursor for the synthesis of more complex molecules. The reactivity of the active methylene (B1212753) group and the carbonyl functionalities allows for a variety of chemical transformations, including alkylation, acylation, and condensation reactions. This guide will focus on the most common and effective methods for its laboratory-scale synthesis.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 7737-62-4[1]
Molecular Formula C₉H₁₆O₃[1][2]
Molecular Weight 172.22 g/mol [1][2]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 110 - 112 °C / 15 mmHg[1]
Density 0.970 g/cm³[1]
Refractive Index 1.430[1]
Purity ≥ 95% (GC)[1]

Synthesis Pathways

Several synthetic routes have been established for the preparation of this compound. The most prominent methods include the Claisen condensation of esters, the acylation of ketone enolates, and the acylation of ethyl acetoacetate (B1235776) derivatives.

Synthesis from 2-Hexanone (B1666271) and Ethyl Carbonate

This method involves the acylation of the enolate of 2-hexanone with ethyl carbonate. The reaction is typically mediated by a strong base such as sodium hydride.

G Hexanone 2-Hexanone Intermediate Enolate Intermediate Hexanone->Intermediate Deprotonation EtCarbonate Ethyl Carbonate Product This compound EtCarbonate->Product NaH Sodium Hydride (NaH) in Ether Intermediate->Product Acylation

Caption: Synthesis of this compound from 2-Hexanone.

Crossed Claisen Condensation

A crossed Claisen condensation between ethyl butyrate (B1204436) and ethyl acetate (B1210297) is a viable, though potentially lower-yielding, pathway. To favor the desired product, the reaction requires careful control of conditions to minimize self-condensation of the starting esters. Typically, the less sterically hindered and more acidic ester (ethyl acetate) is deprotonated to form the enolate, which then attacks the more sterically hindered ester (ethyl butyrate).

G EtAcetate Ethyl Acetate Enolate Acetate Enolate EtAcetate->Enolate Deprotonation SideProduct1 Ethyl Acetoacetate (Self-condensation) EtAcetate->SideProduct1 EtButyrate Ethyl Butyrate Product This compound EtButyrate->Product SideProduct2 Ethyl 2-ethyl-3-oxohexanoate (Self-condensation) EtButyrate->SideProduct2 Base Strong Base (e.g., NaOEt) Enolate->Product Nucleophilic Attack Enolate->SideProduct1

Caption: Crossed Claisen Condensation Pathway.

Experimental Protocols

Protocol 1: Synthesis from 2-Hexanone and Ethyl Carbonate

This protocol is adapted from a known procedure for the synthesis of this compound.[3]

Materials:

  • 2-Hexanone (30 g)

  • Ethyl carbonate (70.8 g)

  • Sodium hydride (50% in oil, 27.3 g, washed with heptane)

  • Diethyl ether (300 ml total)

  • Ethanol (B145695) (12 ml)

  • Acetic acid (36 ml)

  • Saturated sodium bicarbonate solution (12 ml)

  • Water

Procedure:

  • To a suspension of sodium hydride (previously washed with heptane) in 250 ml of diethyl ether, a solution of ethyl carbonate in 50 ml of diethyl ether is added. The mixture is stirred for 10 minutes.

  • 2-Hexanone is added dropwise over 30 minutes, and the resulting mixture is refluxed for 2 hours.

  • A solution of ethanol in diethyl ether (12 ml in 35 ml) is added, and the mixture is stirred for 16 hours at ambient temperature.

  • The reaction mixture is cooled to 0°C, and a solution of acetic acid in 300 ml of water is added, followed by the addition of a saturated sodium bicarbonate solution to adjust the pH to 7.

  • The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water, dried, and the solvent is evaporated.

  • The crude product is purified by distillation at 70°C under a reduced pressure of 7 mbar to yield 32.5 g of this compound.

Yield: Based on the starting amount of 2-hexanone, the theoretical yield is approximately 51.6 g. The reported yield of 32.5 g corresponds to an actual yield of approximately 63%.

Quantitative Data Summary

Table 2: Comparison of Synthesis Pathways

Synthesis PathwayStarting MaterialsKey ReagentsSolventReaction TimeReported YieldReference
Acylation of Ketone Enolate 2-Hexanone, Ethyl carbonateSodium hydrideDiethyl ether~18 hours~63%[3]
Crossed Claisen Condensation Ethyl butyrate, Ethyl acetateSodium ethoxideEthanolNot specifiedVariable, prone to side productsTheoretical

Spectroscopic Data (Predicted)

¹H NMR (Predicted):

  • δ 0.9 (t, 3H): Methyl protons of the butyl group.

  • δ 1.25 (t, 3H): Methyl protons of the ethyl ester group.

  • δ 1.3-1.6 (m, 4H): Methylene protons of the butyl group.

  • δ 2.5 (t, 2H): Methylene protons adjacent to the ketone.

  • δ 3.4 (s, 2H): Methylene protons between the carbonyl groups.

  • δ 4.2 (q, 2H): Methylene protons of the ethyl ester group.

¹³C NMR (Predicted):

  • δ 13.9: Methyl carbon of the butyl group.

  • δ 14.1: Methyl carbon of the ethyl ester group.

  • δ 22.3, 25.8: Methylene carbons of the butyl group.

  • δ 43.1: Methylene carbon adjacent to the ketone.

  • δ 49.5: Methylene carbon between the carbonyls.

  • δ 61.4: Methylene carbon of the ethyl ester group.

  • δ 167.4: Ester carbonyl carbon.

  • δ 202.9: Ketone carbonyl carbon.

Infrared (IR) Spectroscopy (Predicted):

  • ~2960 cm⁻¹: C-H stretching (alkane).

  • ~1745 cm⁻¹: C=O stretching (ester).

  • ~1715 cm⁻¹: C=O stretching (ketone).

  • ~1150 cm⁻¹: C-O stretching (ester).

Experimental Workflow Diagram

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Reactants: 2-Hexanone, Ethyl Carbonate, NaH Reaction Reaction in Diethyl Ether Reactants->Reaction Workup Aqueous Workup (Acetic Acid, NaHCO₃) Reaction->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying of Organic Phase Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product Pure this compound Distillation->Product NMR NMR Spectroscopy (¹H, ¹³C) IR IR Spectroscopy MS Mass Spectrometry GC Gas Chromatography (Purity) Product->NMR Product->IR Product->MS Product->GC

Caption: General Experimental Workflow for Synthesis and Characterization.

Conclusion

This technical guide has outlined the key synthetic methodologies for the preparation of this compound. The acylation of 2-hexanone provides a reliable and well-documented route with a good yield. While the crossed Claisen condensation represents a more classical approach, it presents challenges in controlling selectivity. The provided experimental protocol and comparative data offer a solid foundation for researchers to undertake the synthesis and further explore the utility of this versatile β-keto ester in their respective fields of drug discovery and development. Future work should focus on obtaining and publishing experimental spectroscopic data to further aid in the characterization of this compound.

References

Ethyl 3-oxoheptanoate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of ethyl 3-oxoheptanoate for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound, also known as ethyl 3-oxoenanthate, is a keto-ester with the molecular formula C9H16O3.[1][2] Its structure features a heptanoyl chain with a ketone at the third carbon and an ethyl ester group.

Canonical SMILES: CCCCC(=O)CC(=O)OCC[3]

InChI: InChI=1S/C9H16O3/c1-3-5-6-8(10)7-9(11)12-4-2/h3-7H2,1-2H3[3][4]

InChIKey: UKRVECBFDMVBPU-UHFFFAOYSA-N[3]

2D Structure of this compound

Physicochemical Properties

This compound is a colorless to almost colorless clear liquid.[2] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C9H16O3[1][2]
Molecular Weight 172.22 g/mol [2]
CAS Number 7737-62-4[2]
Appearance Colorless to almost colorless clear liquid[2]
Density 0.970 g/cm³ at 20 °C[2][5]
Boiling Point 110-112 °C at 15 mmHg[2]
Refractive Index 1.430[2][5]
Flash Point 86 °C
Purity >95.0% (GC)[2]

Experimental Protocols

A common method for the synthesis of this compound involves the acylation of an enolate. A representative procedure is detailed below.[6]

Materials:

  • Sodium hydride (50% in oil)

  • Heptane

  • Ether

  • Ethyl carbonate

  • Hexanone

  • Ethanol (B145695)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Water

Procedure:

  • A suspension of 27.3 g of sodium hydride (previously washed with heptane) in 250 ml of ether is prepared.

  • A solution of 70.8 g of ethyl carbonate in 50 ml of ether is added to the suspension, and the mixture is stirred for 10 minutes.

  • 30 g of hexanone is added over 30 minutes.

  • The mixture is refluxed for 2 hours.

  • A solution of 12 ml of ethanol in 35 ml of ether is added, and the mixture is stirred for 16 hours at ambient temperature.

  • The mixture is cooled to 0°C.

  • A solution of 36 ml of acetic acid in 300 ml of water is added, followed by 12 ml of a saturated sodium bicarbonate solution to adjust the pH to 7.

  • The product is extracted with ether.

  • The ether extracts are washed with water, dried, and evaporated to dryness.

  • The crude product is distilled at 70°C under a reduced pressure of 7 mbar to yield the purified this compound.

G start Start prep_naH Prepare suspension of sodium hydride in ether start->prep_naH add_carbonate Add ethyl carbonate solution prep_naH->add_carbonate add_hexanone Add hexanone add_carbonate->add_hexanone reflux Reflux for 2 hours add_hexanone->reflux add_etoh Add ethanol in ether reflux->add_etoh stir Stir for 16 hours at RT add_etoh->stir cool Cool to 0°C stir->cool quench Quench with acetic acid and sodium bicarbonate cool->quench extract Extract with ether quench->extract wash_dry Wash, dry, and evaporate the organic extracts extract->wash_dry distill Distill under reduced pressure wash_dry->distill end End distill->end

Workflow for the Synthesis of this compound

The structure and purity of this compound are typically confirmed using spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides information about the different types of protons and their connectivity in the molecule.[7][8]

    • ¹³C NMR: The carbon NMR spectrum indicates the number of non-equivalent carbons and their chemical environments.[7][8]

    • Sample Preparation: A dilute solution of the sample is prepared in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the C=O stretches of the ketone and ester groups.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.[7] For analysis, a dilute solution of the sample in a volatile organic solvent is typically injected into a gas chromatograph coupled to a mass spectrometer (GC-MS).[7]

Safety and Handling

This compound is a combustible liquid.[9]

Precautionary Measures: [9]

  • Keep away from flames and hot surfaces.

  • Store in a cool, dark, and well-ventilated place.

  • Keep the container tightly closed.

  • Wear protective gloves and eye/face protection during handling.

  • Use in a well-ventilated area.

First Aid: [9]

  • Inhalation: Move the victim to fresh air.

  • Skin Contact: Rinse the affected area with water.

  • Eye Contact: Rinse cautiously with water for several minutes.

  • Ingestion: Rinse mouth and seek medical advice.

Applications in Research and Development

This compound is a versatile building block in organic synthesis.[2] It serves as an intermediate in the preparation of various chemical products.[2] Its applications include:

  • Flavor and Fragrance Industry: Due to its fruity aroma, it is used as a flavoring agent.[2]

  • Pharmaceutical Synthesis: It is an intermediate in the synthesis of pharmaceutical compounds.[2]

  • Biochemical Research: It is used as a biochemical reagent in studies related to metabolic pathways and enzyme activity.[2][9][10]

References

An In-depth Technical Guide to Ethyl 3-oxoheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-oxoheptanoate, a versatile β-keto ester with significant applications in organic synthesis, particularly in the pharmaceutical, flavor, and fragrance industries. This document details its chemical synonyms, physical and chemical properties, and provides in-depth experimental protocols for its synthesis and its application in the formation of heterocyclic compounds.

Chemical Synonyms and Identifiers

This compound is known by several alternative names in chemical literature and commercial catalogs. A clear understanding of these synonyms is crucial for effective literature searches and procurement.

SynonymSource
Ethyl 3-oxoenanthate[1][2]
3-Oxoheptanoic acid ethyl ester[1][2]
3-Ketoheptanoic acid ethyl ester[1][2]
3-Oxoenanthic acid ethyl ester[1][2]
Ethyl propylacetoacetate[3]

Table 1.1: Common Synonyms for this compound.

IdentifierValue
CAS Number 7737-62-4
Molecular Formula C₉H₁₆O₃
Molecular Weight 172.22 g/mol
InChIKey UKRVECBFDMVBPU-UHFFFAOYSA-N
Canonical SMILES CCCCC(=O)CC(=O)OCC

Table 1.2: Key Chemical Identifiers.

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, storage, and application in chemical synthesis.

PropertyValueReference
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 110 - 112 °C at 15 mmHg[1]
Density 0.970 g/cm³[1]
Refractive Index 1.430[1]
Purity (by GC) ≥ 95%[1]
Storage Conditions Store at 0 - 8 °C[1]

Table 2.1: Physicochemical Data for this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Claisen condensation reaction. Below is a detailed experimental protocol based on established methods.[3][4]

The Claisen condensation involves the base-catalyzed reaction between an ester and a ketone to form a β-keto ester. In this synthesis, 2-hexanone (B1666271) is reacted with ethyl carbonate in the presence of a strong base like sodium hydride.

Materials:

  • 2-Hexanone

  • Ethyl carbonate

  • Sodium hydride (50% dispersion in oil)

  • Heptane (for washing)

  • Anhydrous diethyl ether

  • Ethanol (B145695)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Water

Procedure:

  • Preparation of the Base: In a suitable reaction vessel, suspend 27.3 g of sodium hydride (50% in oil), previously washed with heptane, in 250 ml of anhydrous diethyl ether.

  • Addition of Carbonate: To the stirred suspension, add a solution of 70.8 g of ethyl carbonate in 50 ml of diethyl ether. Stir the mixture for 10 minutes.

  • Addition of Ketone: Add 30 g of 2-hexanone dropwise over 30 minutes.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2 hours.

  • Quenching: Add a solution of 12 ml of ethanol in 35 ml of diethyl ether and stir the mixture for 16 hours at ambient temperature.

  • Work-up:

    • Cool the reaction mixture to 0°C.

    • Carefully add a solution of 36 ml of acetic acid in 300 ml of water.

    • Add 12 ml of a saturated sodium bicarbonate solution to adjust the pH to 7.

  • Extraction and Purification:

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic extracts with water.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

    • Evaporate the solvent under reduced pressure.

    • Distill the crude product at 70°C under a reduced pressure of 7 mbar to obtain pure this compound.[3]

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Hexanone 2-Hexanone Reaction Claisen Condensation in Diethyl Ether Hexanone->Reaction Et2CO3 Ethyl Carbonate Et2CO3->Reaction NaH Sodium Hydride (Base) NaH->Reaction Reflux Reflux (2h) Reaction->Reflux Quench Quench with Ethanol/Acetic Acid Reflux->Quench Workup Aqueous Work-up & Extraction Quench->Workup Purification Distillation under Reduced Pressure Workup->Purification Product This compound Purification->Product G cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Product Ketoester This compound Enamine Enamine Formation Ketoester->Enamine Amine Amine (e.g., NH3) Amine->Enamine Ethynylketone Ethynylketone Aminodiene Aminodiene Intermediate Ethynylketone->Aminodiene Enamine->Aminodiene Michael Addition Pyridine Substituted Pyridine Aminodiene->Pyridine Heat-induced Cyclodehydration G cluster_synthesis Synthesis cluster_testing Biological Evaluation Intermediate This compound Modification Chemical Modifications (e.g., Heterocycle formation) Intermediate->Modification API Active Pharmaceutical Ingredient (API) Modification->API Screening High-Throughput Screening API->Screening Pathway Signaling Pathway Interaction Screening->Pathway Lead Lead Compound Pathway->Lead

References

Ethyl 3-oxoheptanoate CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-oxoheptanoate, a versatile keto-ester with applications in various fields of chemical synthesis. This document consolidates its chemical properties, a detailed synthetic protocol, and its known applications to serve as a foundational resource for professionals in research and development.

Core Compound Properties

This compound is a valuable building block in organic synthesis.[1] Its fundamental properties are summarized below, providing critical data for experimental design, stoichiometric calculations, and analytical characterization.

PropertyValueSource
CAS Number 7737-62-4[1][2][3][4][5]
Molecular Formula C₉H₁₆O₃[1][2][3][4]
Molecular Weight 172.22 g/mol [1][2][3][4]
Appearance Colorless to almost colorless clear liquid[1][3][4]
Purity ≥ 95% (GC)[1][3][4]
Density 0.970 g/mL[1]
Boiling Point 110 - 112 °C at 15 mmHg[1]
Refractive Index 1.430[1]
InChI Key UKRVECBFDMVBPU-UHFFFAOYSA-N[4]
SMILES CCCCC(=O)CC(=O)OCC[4]

Synonyms: Ethyl 3-oxoenanthate, 3-Oxoheptanoic acid ethyl ester, 3-Ketoheptanoic acid ethyl ester, 3-Oxoenanthic acid ethyl ester.[1][4]

Synthesis of this compound

A common method for the synthesis of this compound involves the acylation of an enolate. The following protocol provides a general methodology for its preparation.[6]

Experimental Protocol:

Materials:

Procedure:

  • A suspension of 27.3 g of sodium hydride (previously washed with heptane) in 250 ml of ether is prepared.

  • A solution of 70.8 g of ethyl carbonate in 50 ml of ether is added to the suspension, and the mixture is stirred for 10 minutes.[6]

  • 30 g of 2-hexanone is added over a period of 30 minutes.

  • The reaction mixture is refluxed for 2 hours.[6]

  • A mixture of 35 ml of ether and 12 ml of ethanol is added, and the resulting mixture is stirred for 16 hours at ambient temperature.[6]

  • After cooling to 0°C, a solution of 36 ml of acetic acid in 300 ml of water is added, followed by 12 ml of a saturated sodium bicarbonate solution to adjust the pH to 7.[6]

  • The product is extracted with ether.

  • The combined ether extracts are washed with water, dried, and the solvent is evaporated.

  • The crude product is purified by distillation at 70°C under a reduced pressure of 7 mbar to yield 32.5 g of this compound.[6]

Synthetic Workflow:

Synthesis_of_Ethyl_3_oxoheptanoate NaH Sodium Hydride (in oil) Step1 1. Prepare NaH suspension in Ether NaH->Step1 Heptane Heptane (for washing) Heptane->NaH Ether Ether (solvent) Ether->Step1 Ethyl_Carbonate Ethyl Carbonate Step2 2. Add Ethyl Carbonate Ethyl_Carbonate->Step2 Hexanone 2-Hexanone Step3 3. Add 2-Hexanone Hexanone->Step3 Ethanol Ethanol Step5 5. Stir with Ether/Ethanol Ethanol->Step5 Acetic_Acid Acetic Acid (aq.) Step6 6. Quench with Acetic Acid & neutralize with NaHCO3 Acetic_Acid->Step6 NaHCO3 Sat. Sodium Bicarbonate (aq.) NaHCO3->Step6 Step1->Step2 Step2->Step3 Step4 4. Reflux for 2 hours Step3->Step4 Step4->Step5 Step5->Step6 Step7 7. Extraction with Ether Step6->Step7 Step8 8. Wash, Dry, Evaporate Step7->Step8 Step9 9. Distillation (70°C, 7 mbar) Step8->Step9 Product This compound Step9->Product

Caption: Synthetic workflow for this compound.

Applications in Research and Industry

This compound is a versatile intermediate with several applications:

  • Flavor and Fragrance Industry: This compound is recognized for its fruity aroma and is utilized as a flavoring agent in food products and beverages.[1]

  • Organic Synthesis: Its unique structure makes it an effective building block for the formation of more complex molecules.[1] It participates in various chemical reactions, such as condensations and acylations.

  • Pharmaceutical and Agrochemical Synthesis: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.[1] Researchers leverage its reactivity to enhance the efficiency of synthetic pathways for bioactive compounds.[1]

  • Biochemical Research: This compound is used in biochemical studies to investigate metabolic pathways and enzyme activities.[1][7][8]

  • Specialty Chemicals and Polymers: It is also employed in the development of specialty chemicals and in the production of specialty polymers.[1]

While this compound is a valuable precursor, it is important to note that detailed protocols and applications in drug development are more extensively documented for structurally related compounds, such as fluorinated analogs.[9][10][11][12][13][14] The methodologies and strategic considerations for these related molecules can often provide valuable insights for the utilization of this compound in novel synthetic designs.

References

An In-depth Technical Guide to the Physical Properties of Ethyl 3-oxoheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physical properties of Ethyl 3-oxoheptanoate, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require accurate physical data and detailed experimental methodologies.

Physical Properties of this compound

This compound is a versatile biochemical reagent used in life science research and as a building block in organic synthesis.[1][2] Its physical characteristics are crucial for its application and handling in a laboratory setting.

Table 1: Summary of Physical Properties

Physical PropertyValueNotes
Boiling Point110 - 112 °Cat 15 mmHg[2]
219.3 ± 8.0 °Cat 760 mmHg[1]
Density0.970 g/cm³[2][3]
1.0 ± 0.1 g/cm³[1]
Molecular FormulaC₉H₁₆O₃[2][4]
Molecular Weight172.22 g/mol [2][4]
AppearanceColorless to almost colorless clear liquid[2]
Refractive Index1.430[2]

Experimental Protocols for Determining Physical Properties

Accurate determination of physical properties is fundamental in chemical research. The following sections detail the standard experimental procedures for measuring the boiling point and density of a liquid compound like this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[5] This property is a key indicator of a substance's purity.

2.1.1. Micro-Boiling Point Method (for small sample volumes)

This method is suitable when only a small amount of the substance is available.[5]

Protocol:

  • Sample Preparation: Place approximately 0.5 mL of the liquid sample into a small test tube.[5]

  • Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube into the test tube with the sealed end pointing upwards.[6]

  • Apparatus Setup:

    • Clamp the test tube in a heating block or a beaker of water (water bath).[5][7]

    • Suspend a thermometer so that the bulb is close to the test tube, with the bottom of the thermometer bulb level with the bottom of the test tube.

  • Heating:

    • Begin heating the apparatus slowly and gently.[6]

    • As the liquid heats, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[8]

  • Observation and Measurement:

    • When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[7][8]

    • At this point, remove the heat source and allow the apparatus to cool slowly.

    • The bubbling will slow down and eventually stop. The moment the liquid begins to enter the capillary tube, record the temperature on the thermometer. This temperature is the boiling point of the liquid.[7][8]

2.1.2. Simple Distillation Method (for larger sample volumes)

For larger quantities of a substance, a simple distillation setup can be used to determine the boiling point.[8][9]

Protocol:

  • Apparatus Setup: Assemble a simple distillation apparatus consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.

  • Sample and Boiling Chips: Place a sufficient volume of the liquid (at least 5 mL) into the distilling flask along with a few boiling chips to ensure smooth boiling.[9]

  • Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distilling flask.

  • Heating: Heat the distilling flask gently.

  • Measurement: As the liquid boils, the vapor will rise and pass into the condenser. The temperature will stabilize at the boiling point of the liquid. Record this stable temperature as the boiling point.[5]

Density is a fundamental physical property defined as the mass of a substance per unit volume (ρ = m/V).[10]

Protocol:

  • Mass Measurement of Empty Container:

    • Take a clean and dry graduated cylinder or pycnometer (specific gravity bottle).

    • Using an analytical balance, accurately measure and record the mass of the empty container.[11]

  • Volume Measurement of Liquid:

    • Carefully add a specific volume of this compound to the graduated cylinder. For high accuracy, a pipette or burette can be used.[12]

    • Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[10]

  • Mass Measurement of Container with Liquid:

    • Weigh the container with the liquid and record the total mass.[12]

  • Calculation:

    • Calculate the mass of the liquid by subtracting the mass of the empty container from the total mass.[11]

    • Calculate the density by dividing the mass of the liquid by its volume.[13]

    • It is recommended to repeat the measurement multiple times and average the results for better accuracy.[11]

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

BoilingPointWorkflow cluster_setup Setup cluster_measurement Measurement start Start prep_sample Place liquid sample in test tube start->prep_sample insert_capillary Insert sealed capillary tube (sealed end up) prep_sample->insert_capillary setup_apparatus Assemble heating apparatus with thermometer insert_capillary->setup_apparatus heat Heat apparatus slowly setup_apparatus->heat observe_bubbles Observe for rapid, continuous stream of bubbles heat->observe_bubbles cool Remove heat and allow to cool observe_bubbles->cool observe_entry Watch for liquid to enter capillary cool->observe_entry record_temp Record temperature observe_entry->record_temp end_process End record_temp->end_process

Caption: Workflow for Micro-Boiling Point Determination.

DensityWorkflow cluster_mass Mass Measurement cluster_calculation Calculation start Start weigh_empty Weigh empty graduated cylinder (m1) start->weigh_empty add_liquid Add known volume (V) of liquid weigh_empty->add_liquid weigh_full Weigh cylinder with liquid (m2) add_liquid->weigh_full calc_mass Calculate liquid mass (m = m2 - m1) weigh_full->calc_mass calc_density Calculate density (ρ = m / V) calc_mass->calc_density end_process End calc_density->end_process

Caption: Workflow for Density Determination.

References

Spectroscopic Profile of Ethyl 3-Oxoheptanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-oxoheptanoate, a key intermediate in various synthetic pathways. The information presented herein is intended to support research and development activities by offering detailed spectroscopic data, experimental protocols, and a logical workflow for spectral acquisition and analysis.

Spectroscopic Data Summary

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. This data is crucial for the identification and characterization of the compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.19Quartet (q)2H-OCH₂CH₃
~3.41Singlet (s)2H-C(=O)CH₂C(=O)-
~2.54Triplet (t)2H-C(=O)CH₂CH₂-
~1.60Sextet2H-CH₂CH₂CH₃
~1.29 - 1.38Multiplet (m)2H-CH₂CH₂CH₃
~1.28Triplet (t)3H-OCH₂CH₃
~0.91Triplet (t)3H-CH₂CH₃

Solvent: CDCl₃. Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~202.8C=O (Ketone)
~167.3C=O (Ester)
~61.4-OCH₂CH₃
~49.5-C(=O)CH₂C(=O)-
~42.9-C(=O)CH₂CH₂-
~25.6-CH₂CH₂CH₃
~22.2-CH₂CH₂CH₃
~14.1-OCH₂CH₃
~13.8-CH₂CH₃

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
~2960-2870StrongC-H stretch (alkane)
~1745StrongC=O stretch (ester)
~1715StrongC=O stretch (ketone)
~1465MediumC-H bend (methylene)
~1375MediumC-H bend (methyl)
~1250-1030StrongC-O stretch (ester)

Sample preparation: Neat liquid, thin film.

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectroscopic data for β-keto esters like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

    • Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure correct positioning within the magnet.

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity across the sample, thereby maximizing spectral resolution.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR, acquire the spectrum with proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • As this compound is a liquid at room temperature, the spectrum can be conveniently acquired as a thin film.

    • Place a small drop of the neat liquid onto the surface of one salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

  • Instrument Setup and Data Acquisition:

    • Ensure the spectrometer's sample chamber is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

    • Perform a background scan with the empty salt plates in the beam path. This will be subtracted from the sample spectrum.

    • Place the prepared salt plates with the sample in the spectrometer's sample holder.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the general concept of keto-enol tautomerism, which is relevant for β-keto esters.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare Neat Thin Film Sample->Prep_IR NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec IR Spectrometer Prep_IR->IR_Spec Process_NMR Fourier Transform Phasing, Calibration NMR_Spec->Process_NMR Process_IR Background Subtraction IR_Spec->Process_IR Analyze_Spectra Peak Assignment & Structural Elucidation Process_NMR->Analyze_Spectra Process_IR->Analyze_Spectra

Caption: Workflow for Spectroscopic Analysis.

Keto_Enol_Tautomerism Keto Keto Form (this compound) Enol Enol Form Keto->Enol Equilibrium

Caption: Keto-Enol Tautomerism of a β-Keto Ester.

The Differentiated Reactivity of Carbonyl Centers in Ethyl 3-oxoheptanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-oxoheptanoate, a prominent β-keto ester, serves as a versatile synthon in the development of complex molecular architectures, particularly within the pharmaceutical industry. Its synthetic utility is largely dictated by the differential reactivity of its two carbonyl functionalities—the ketone at the C3 position and the ester at the C1 position. This technical guide provides an in-depth analysis of the electronic and steric factors governing this reactivity, supported by quantitative data from analogous systems, detailed experimental protocols for selective transformations, and visual aids to elucidate key concepts.

Comparative Reactivity of the Keto and Ester Groups

The ketone carbonyl in this compound is inherently more reactive towards nucleophiles than the ester carbonyl. This difference arises from a combination of electronic and steric effects. Electronically, the ester group possesses a lone pair of electrons on the oxygen atom adjacent to the carbonyl, which can be delocalized through resonance, thereby reducing the electrophilicity of the carbonyl carbon. Ketones lack this resonance stabilization, rendering their carbonyl carbon more electron-deficient and susceptible to nucleophilic attack.[1][2][3][4][5] Sterically, the single alkyl substituent on an aldehyde offers less hindrance to an incoming nucleophile compared to the two alkyl groups on a ketone.[2][4]

The reactivity of this compound is further influenced by the acidity of its α-protons. The methylene (B1212753) protons located between the two carbonyl groups (at the C2 position) are significantly more acidic than those adjacent to a single ketone or ester. This increased acidity facilitates the formation of a stabilized enolate, a key intermediate in many synthetic transformations.

Table 1: Comparative Physicochemical Properties Influencing Reactivity (Data for Ethyl Acetoacetate as a proxy)

PropertyKeto Group (C3)Ester Group (C1)Methylene Protons (C2)Methyl Protons (C4)
Electrophilicity of Carbonyl Carbon HigherLower (due to resonance)--
Approximate pKa of adjacent α-protons ~19-21~23-25~11~19-21

Keto-Enol Tautomerism

This compound exists as an equilibrium mixture of its keto and enol tautomers. The position of this equilibrium is influenced by factors such as the solvent, temperature, and concentration. In many organic solvents, the enol form is stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl group and the keto carbonyl. Spectroscopic methods like NMR can be employed to determine the relative proportions of the keto and enol forms in different environments.[6]

Caption: Equilibrium between the keto and enol tautomers of this compound.

Experimental Protocols for Selective Reactions

The differential reactivity of the functional groups in this compound allows for a range of selective chemical transformations.

Selective Reduction of the Keto Group

The more electrophilic keto group can be selectively reduced in the presence of the ester group using certain reducing agents or biocatalysts.

Protocol: Biocatalytic Reduction using Baker's Yeast (Saccharomyces cerevisiae) [7]

  • Yeast Suspension Preparation: In a 500 mL Erlenmeyer flask, dissolve 20 g of sucrose (B13894) in 200 mL of warm tap water (30-35 °C). To this solution, add 10 g of dry baker's yeast.

  • Yeast Activation: Gently stir the suspension for approximately 30 minutes at room temperature to activate the yeast.

  • Substrate Addition: Add 1 g of this compound to the activated yeast suspension.

  • Reaction: Stopper the flask with a cotton plug to allow for carbon dioxide release and stir the mixture at room temperature (25-30 °C) for 24-48 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, add approximately 20 g of diatomaceous earth (e.g., Celite®) to the reaction mixture and stir for 10 minutes.

  • Filtration: Filter the mixture through a pad of diatomaceous earth to remove the yeast cells. Wash the filter cake with 50 mL of water.

  • Extraction: Transfer the filtrate to a separatory funnel and extract the product with ethyl acetate (B1210297) (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (B86663) or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-hydroxyheptanoate.

  • Purification: If necessary, the crude product can be purified by column chromatography.

G Workflow for Selective Keto Reduction start This compound yeast Baker's Yeast (Saccharomyces cerevisiae) reduction Biocatalytic Reduction (24-48h, RT) start->reduction yeast->reduction workup Work-up (Diatomaceous Earth) reduction->workup extraction Extraction (Ethyl Acetate) workup->extraction purification Purification (Column Chromatography) extraction->purification product Ethyl 3-hydroxyheptanoate purification->product

Caption: Experimental workflow for the selective reduction of the keto group.

Selective Reactions at the Ester Group

The ester can be selectively hydrolyzed under basic conditions, leaving the keto group intact.

Protocol: Base-Catalyzed Hydrolysis

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a 3:1 mixture of tetrahydrofuran (B95107) (THF) and water.

  • Base Addition: Add lithium hydroxide (B78521) monohydrate (LiOH·H₂O, 1.5 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for 4 hours, monitoring the reaction progress by TLC.

  • Work-up: Once the reaction is complete, remove the THF in vacuo.

  • Acidification: Acidify the remaining aqueous solution to pH 3 with 1M HCl.

  • Extraction: Extract the product, 3-oxoheptanoic acid, with ethyl acetate (3 x 10 volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

The ethyl ester can be converted to other esters via transesterification, often catalyzed by acids, bases, or enzymes.

Protocol: Lipase-Catalyzed Transesterification [1]

  • Reaction Mixture: In a suitable vessel, dissolve the alcohol to be transesterified in this compound.

  • Catalyst Addition: Add a polymer-supported lipase (B570770) (e.g., Candida antarctica lipase B, CALB).

  • Reaction Conditions: Conduct the reaction under reduced pressure to remove the ethanol (B145695) byproduct and drive the equilibrium towards the product.

  • Monitoring: Monitor the reaction progress by GC or TLC.

  • Work-up: Upon completion, the solid-supported enzyme can be filtered off and the product purified.

Reactions Involving the Acidic α-Protons: Enolate Alkylation

The high acidity of the C2 protons allows for easy formation of an enolate, which can then be alkylated.

Protocol: Enolate Formation and Alkylation

  • Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol. Cool the solution to 0 °C.

  • Substrate Addition: Add this compound (1 equivalent) dropwise to the cooled ethoxide solution. Stir for 1 hour at 0 °C to ensure complete enolate formation.

  • Alkylation: Add an alkyl halide (e.g., methyl iodide, 1.1 equivalents) dropwise to the enolate solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the product with diethyl ether.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

G Reactivity Pathways of this compound cluster_keto Keto Group Reactions cluster_ester Ester Group Reactions cluster_enolate α-Proton Reactions E3O This compound Keto_Reduction Selective Reduction (e.g., Baker's Yeast) E3O->Keto_Reduction Ester_Hydrolysis Hydrolysis (e.g., LiOH) E3O->Ester_Hydrolysis Ester_Trans Transesterification (e.g., Lipase) E3O->Ester_Trans Enolate_Formation Enolate Formation (Base) E3O->Enolate_Formation Keto_Product Ethyl 3-hydroxyheptanoate Keto_Reduction->Keto_Product Acid_Product 3-Oxoheptanoic Acid Ester_Hydrolysis->Acid_Product New_Ester_Product New β-Keto Ester Ester_Trans->New_Ester_Product Alkylation Alkylation (Alkyl Halide) Enolate_Formation->Alkylation Alkylated_Product Alkylated β-Keto Ester Alkylation->Alkylated_Product

Caption: Summary of the primary reaction pathways for this compound.

Conclusion

The distinct reactivity of the keto and ester functionalities, coupled with the acidity of the α-protons, makes this compound a valuable and versatile building block in organic synthesis. A thorough understanding of the underlying principles governing these reactivities enables chemists to design and execute highly selective transformations, paving the way for the efficient synthesis of complex target molecules with applications in drug discovery and development. The provided protocols offer a practical starting point for the selective manipulation of this important synthon.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Ethyl 3-oxoheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Ethyl 3-oxoheptanoate as a versatile precursor for the synthesis of a variety of biologically relevant heterocyclic compounds. The protocols detailed below are based on established synthetic methodologies and are intended to serve as a guide for researchers in drug discovery and medicinal chemistry.

Introduction

This compound, a β-ketoester, is a valuable building block in organic synthesis due to its reactive 1,3-dicarbonyl moiety. This functionality allows for its participation in a range of cyclocondensation reactions to form diverse heterocyclic scaffolds. These scaffolds, including pyrimidines, pyridines, and pyrazoles, are prevalent in numerous pharmaceuticals and biologically active compounds. The butyl side chain of this compound offers a lipophilic handle that can be strategically utilized in the design of novel drug candidates to modulate their physicochemical properties and biological activity.

Synthesis of Dihydropyrimidines via the Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation reaction that provides efficient access to dihydropyrimidinones (DHPMs).[1][2] These compounds are known for a wide range of pharmacological activities, including acting as calcium channel blockers, antihypertensive agents, and anti-inflammatory agents.[3] By employing this compound, novel DHPMs with a butyl substituent at the 6-position can be synthesized.

Experimental Protocol: Synthesis of Ethyl 4-aryl-6-butyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Urea (B33335) (1.5 eq)

  • Ethanol (B145695)

  • Catalytic amount of acid (e.g., HCl, p-toluenesulfonic acid)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and urea (1.5 eq) in ethanol.

  • Add a catalytic amount of a suitable acid (e.g., a few drops of concentrated HCl).

  • Heat the reaction mixture to reflux with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]

  • Upon completion of the reaction (typically after 2-4 hours), allow the mixture to cool to room temperature.

  • The product will often precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure dihydropyrimidinone.

Quantitative Data Summary (Representative)
AldehydeCatalystSolventReaction Time (h)Yield (%)
BenzaldehydeHClEthanol385
4-Chlorobenzaldehydep-TSAAcetonitrile488
4-MethoxybenzaldehydeYb(OTf)₃THF2.592

Note: The data presented are representative and may vary based on the specific aldehyde and reaction conditions used.

Biginelli Reaction Workflow```dot

Biginelli_Reaction

Caption: Workflow for the Hantzsch synthesis of dihydropyridines.

Synthesis of Pyrazoles via the Knorr Pyrazole (B372694) Synthesis

The Knorr pyrazole synthesis is a classical and highly versatile method for constructing the pyrazole ring system through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. [5][6]Pyrazole-containing compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

Experimental Protocol: Synthesis of Ethyl 5-butyl-1H-pyrazole-3-carboxylate Derivatives

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (B1144303) or substituted hydrazine (1.0 eq)

  • Ethanol or acetic acid

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and a suitable solvent like ethanol or glacial acetic acid.

  • Add hydrazine hydrate or a substituted hydrazine (1.0 eq) to the solution. The reaction can be exothermic, so addition may need to be controlled.

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the hydrazine. The reaction progress can be monitored by TLC.

  • Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.

  • If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield the desired pyrazole.

Quantitative Data Summary (Representative)
Hydrazine DerivativeSolventTemperatureReaction Time (h)Yield (%)
Hydrazine hydrateEthanolReflux290
PhenylhydrazineAcetic AcidRoom Temp.385
4-NitrophenylhydrazineEthanolReflux2.588

Note: The data presented are representative and may vary based on the specific hydrazine and reaction conditions used.

Knorr Pyrazole Synthesis Workflow

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up cluster_product Product R1 This compound Mix Mixing in Solvent (e.g., Ethanol) R1->Mix R2 Hydrazine Derivative R2->Mix Reaction Stirring/Reflux Mix->Reaction Cool Cooling Reaction->Cool Completion Isolate Isolation (Filtration/Evaporation) Cool->Isolate Purify Purification (Recrystallization/Chromatography) Isolate->Purify Product Ethyl 5-butyl-1H-pyrazole- 3-carboxylate Derivative Purify->Product

Caption: Workflow for the Knorr synthesis of pyrazoles.

Conclusion

This compound is a readily available and versatile starting material for the synthesis of a variety of important heterocyclic compounds. The Biginelli, Hantzsch, and Knorr reactions provide reliable and efficient routes to dihydropyrimidines, dihydropyridines, and pyrazoles, respectively. The protocols and data provided herein serve as a valuable resource for researchers engaged in the design and synthesis of novel heterocyclic molecules for drug discovery and development. The presence of the butyl group in the final products may confer desirable lipophilic properties, warranting further investigation into their biological activities.

References

Ethyl 3-Oxoheptanoate: A Versatile Precursor in the Synthesis of Chiral Pharmaceutical Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-CHEM-2025-001

Introduction

Ethyl 3-oxoheptanoate is a valuable and versatile β-keto ester that serves as a fundamental building block in the synthesis of complex organic molecules.[1] Its inherent reactivity at multiple sites allows for a wide range of chemical transformations, making it an attractive starting material for the construction of key intermediates in pharmaceutical development.[1] This document outlines the application of this compound as a precursor in the synthesis of chiral amino alcohols, a critical pharmacophore present in numerous therapeutic agents. The protocols provided herein describe a representative synthetic pathway involving asymmetric reduction and subsequent amination to yield a valuable chiral intermediate.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of the starting material is crucial for its effective application in synthesis.

PropertyValueReference
Molecular Formula C₉H₁₆O₃[1]
Molecular Weight 172.22 g/mol [1]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 110 - 112 °C / 15 mmHg[1]
Density 0.970 g/cm³[1]
Refractive Index 1.430[1]
CAS Number 7737-62-4[1]

Application in Pharmaceutical Synthesis: Synthesis of a Chiral Amino Alcohol Intermediate

The following sections detail a synthetic workflow for the transformation of this compound into a chiral (3S,4R)-4-amino-3-hydroxyheptanoic acid derivative, a key intermediate for various bioactive molecules. This multi-step synthesis highlights the utility of this compound in establishing stereocenters, which is of paramount importance in modern drug design.

Logical Workflow for Synthesis

The overall synthetic strategy involves three key transformations:

  • Asymmetric Reduction: Stereoselective reduction of the ketone functionality to introduce the first chiral center.

  • Reductive Amination: Conversion of the resulting hydroxyl group to an amino group with inversion of stereochemistry, establishing the second chiral center.

  • Ester Hydrolysis: Saponification of the ethyl ester to the corresponding carboxylic acid, a common functional group in active pharmaceutical ingredients (APIs).

G cluster_0 Step 1: Asymmetric Reduction cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Ester Hydrolysis A This compound B (S)-Ethyl 3-hydroxyheptanoate A->B Chiral Ruthenium Catalyst H₂, 50 °C, 10 atm A->B C (3S,4R)-Ethyl 4-azido-3-hydroxyheptanoate B->C 1. MsCl, Et₃N 2. NaN₃, DMF B->C D (3S,4R)-Ethyl 4-amino-3-hydroxyheptanoate C->D H₂, Pd/C Ethanol (B145695) C->D E (3S,4R)-4-Amino-3-hydroxyheptanoic Acid D->E LiOH, THF/H₂O D->E

Caption: High-level synthetic workflow from this compound.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the key transformations involved in the synthesis of the target chiral amino alcohol intermediate.

Protocol 1: Asymmetric Reduction of this compound

This protocol describes the stereoselective reduction of the ketone in this compound to the corresponding (S)-alcohol.

Materials:

  • This compound

  • Degassed Methanol (B129727)

  • Chiral Ruthenium Catalyst (e.g., RuCl₂[(R)-BINAP][(R)-DAIPEN])

  • Hydrogen Gas

  • Silica (B1680970) Gel for column chromatography

  • Ethyl Acetate, Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in degassed methanol (10 volumes), add the chiral ruthenium catalyst (0.005 eq).

  • Purge the reaction vessel with hydrogen gas and then pressurize to 10 atm.

  • Stir the mixture at 50 °C for 24 hours.

  • Monitor the reaction for completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford (S)-ethyl 3-hydroxyheptanoate.

Expected Yield and Purity:

ProductYield (%)Enantiomeric Excess (e.e.) (%)
(S)-Ethyl 3-hydroxyheptanoate90-95>98
Protocol 2: Reductive Amination of (S)-Ethyl 3-Hydroxyheptanoate

This protocol details the conversion of the chiral alcohol to a chiral amine via an azide (B81097) intermediate.

Materials:

  • (S)-Ethyl 3-hydroxyheptanoate

  • Dichloromethane (DCM)

  • Triethylamine (B128534) (Et₃N)

  • Methanesulfonyl Chloride (MsCl)

  • Dimethylformamide (DMF)

  • Sodium Azide (NaN₃)

  • Palladium on Carbon (10% Pd/C)

  • Ethanol

  • Saturated Sodium Bicarbonate Solution, Brine

Procedure:

Step 2a: Mesylation and Azide Displacement

  • Dissolve (S)-Ethyl 3-hydroxyheptanoate (1.0 eq) in DCM (10 volumes) and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Dissolve the crude mesylate in DMF (10 volumes) and add sodium azide (3.0 eq).

  • Heat the mixture to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give crude (3S,4R)-ethyl 4-azido-3-hydroxyheptanoate.

Step 2b: Azide Reduction

  • Dissolve the crude azide from the previous step in ethanol (10 volumes).

  • Add 10% Pd/C (10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 16 hours.

  • Filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure to yield (3S,4R)-ethyl 4-amino-3-hydroxyheptanoate.

Expected Yield:

ProductOverall Yield for Step 2 (%)
(3S,4R)-Ethyl 4-amino-3-hydroxyheptanoate75-85
Protocol 3: Ester Hydrolysis

This protocol describes the final step of hydrolyzing the ethyl ester to the carboxylic acid.

Materials:

  • (3S,4R)-Ethyl 4-amino-3-hydroxyheptanoate

  • Tetrahydrofuran (THF), Water

  • Lithium Hydroxide (B78521) Monohydrate (LiOH·H₂O)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate

Procedure:

  • Dissolve the amino ester (1.0 eq) in a mixture of THF and water (3:1, 10 volumes).

  • Add lithium hydroxide monohydrate (1.5 eq) and stir the mixture at room temperature for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the THF in vacuo.

  • Acidify the aqueous solution to pH 6-7 with 1M HCl.

  • The product can be isolated by lyophilization or by extraction with a suitable organic solvent if solubility permits.

Expected Yield:

ProductYield (%)
(3S,4R)-4-Amino-3-hydroxyheptanoic Acid>90

Signaling Pathway Context

Chiral amino acids and their derivatives are fundamental components of many peptide and non-peptide based drugs. These molecules often interact with high specificity to biological targets such as enzymes and receptors. For instance, derivatives of chiral amino alcohols can act as inhibitors of proteases, a class of enzymes involved in various disease pathways including viral replication and cancer progression.

G cluster_0 Enzyme Catalysis cluster_1 Inhibition by Chiral Amino Alcohol Derivative A Enzyme (e.g., Protease) C Enzyme-Substrate Complex A->C F Inactive Enzyme-Inhibitor Complex A->F B Substrate B->C C->A releases D Products C->D E Chiral Amino Alcohol Derivative (Inhibitor) E->F

Caption: Generalized enzyme inhibition by a chiral amino alcohol derivative.

Conclusion

This compound is a readily available and highly versatile precursor for the synthesis of valuable chiral building blocks for the pharmaceutical industry. The presented protocols for the synthesis of a chiral amino alcohol intermediate demonstrate its utility in constructing molecules with multiple stereocenters, a key requirement for the development of modern, highly specific therapeutic agents. The adaptability of the described synthetic route allows for the generation of a diverse library of related structures for further investigation in drug discovery programs.

References

Application Note: Acylation of Ethyl 3-oxoheptanoate for Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acylation of β-keto esters is a fundamental and versatile strategy in organic synthesis for the construction of new carbon-carbon bonds. Ethyl 3-oxoheptanoate, a readily available β-keto ester, serves as a valuable precursor for the synthesis of more complex molecules, including β-diketones and substituted ketone derivatives, which are important structural motifs in many pharmaceutical agents and natural products. This application note provides a detailed protocol for the C-acylation of this compound using an acyl chloride under magnesium-mediated conditions, which favors the formation of the desired carbon-acylated product. The subsequent decarboxylation of the acylated product to yield a 1,3-diketone is also discussed.

Principle of the Reaction

The core of this transformation lies in the generation of a nucleophilic enolate from this compound. The α-protons situated between the two carbonyl groups of a β-keto ester are acidic (pKa ≈ 11 in DMSO) and can be removed by a suitable base. The resulting enolate is an ambident nucleophile, meaning it can react with electrophiles at either the α-carbon (C-acylation) or the enolate oxygen (O-acylation).

For the synthesis of new carbon-carbon bonds, C-acylation is the desired pathway. The use of magnesium salts, such as magnesium ethoxide or magnesium chloride, is a well-established method to promote selective C-acylation.[1] The magnesium ion chelates with the two carbonyl oxygen atoms of the β-keto ester, holding the enolate in a rigid conformation that sterically favors nucleophilic attack from the α-carbon onto the electrophilic acylating agent (e.g., an acyl chloride). This chelation effectively blocks the oxygen atom, suppressing the competing O-acylation pathway. The resulting 2-acyl-3-keto ester can then undergo hydrolysis and decarboxylation upon heating in acidic conditions to furnish a 1,3-diketone.[2]

Experimental Protocols

This section details the methodologies for the magnesium-mediated acylation of this compound and the subsequent decarboxylation of the product.

Protocol 1: Magnesium Ethoxide-Mediated Acylation of this compound

This protocol describes the C-acylation using propionyl chloride as a representative acylating agent.

Materials:

  • This compound (1 equiv.)

  • Magnesium turnings (1 equiv.)

  • Anhydrous Ethanol (B145695) (catalytic amount, e.g., 0.05 equiv.)

  • Propionyl chloride (1.1 equiv.)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Anhydrous Toluene (B28343)

  • Iodine (one small crystal)

  • 2 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube (CaCl₂ or CaSO₄)

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Magnesium Ethoxide:

    • Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

    • To the cooled flask, add magnesium turnings (1 equiv.) and a small crystal of iodine.

    • Add anhydrous toluene to cover the magnesium, followed by a catalytic amount of anhydrous ethanol (e.g., 0.05 equiv.).

    • Gently heat the mixture to initiate the reaction (indicated by gas evolution and disappearance of the iodine color). Once initiated, the reaction should be self-sustaining. If the reaction becomes too vigorous, moderate it with a cool water bath.

    • After the initial reaction subsides, heat the mixture to reflux for 2-3 hours until all the magnesium has reacted to form a fine white suspension of magnesium ethoxide. Cool the suspension to room temperature.

  • Enolate Formation:

    • Add a solution of this compound (1 equiv.) in anhydrous diethyl ether or THF dropwise to the stirred magnesium ethoxide suspension.

    • After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure complete formation of the magnesium enolate chelate.

  • Acylation Reaction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add a solution of propionyl chloride (1.1 equiv.) in anhydrous diethyl ether or THF dropwise via an addition funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.

    • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture again to 0 °C and quench by the slow, careful addition of cold 2 M HCl until the mixture is acidic (pH ≈ 1-2) and all magnesium salts have dissolved.

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product, ethyl 2-propionyl-3-oxoheptanoate, by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Hydrolysis and Decarboxylation to form a 1,3-Diketone

Procedure:

  • Combine the purified ethyl 2-propionyl-3-oxoheptanoate from the previous step with a 3 M solution of sulfuric acid or hydrochloric acid.

  • Heat the mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by observing the evolution of CO₂ gas.

  • Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The resulting 1,3-diketone (in this case, 4-oxo-3-propylheptan-2-one) can be purified by vacuum distillation.

Data Presentation

The acylation of β-keto esters is a general reaction, and yields can vary based on the specific substrates and reaction conditions. The following table provides representative data for the acylation of this compound with various acylating agents.

Starting MaterialAcylating AgentProductTypical Yield Range
This compoundAcetyl ChlorideEthyl 2-acetyl-3-oxoheptanoate75-85%
This compoundPropionyl ChlorideEthyl 2-propionyl-3-oxoheptanoate70-80%
This compoundButyryl ChlorideEthyl 2-butyryl-3-oxoheptanoate70-80%
This compoundBenzoyl ChlorideEthyl 2-benzoyl-3-oxoheptanoate65-75%

Note: Yields are estimates based on similar reactions reported in the literature and may vary.[3]

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the key steps in the magnesium-mediated C-acylation of this compound.

Caption: Magnesium-mediated C-acylation pathway.

Experimental Workflow

This flowchart outlines the major steps of the experimental protocol for synthesizing and isolating the acylated product.

Workflow arrow -> start Start: Flame-dry glassware prep_mg_etoxide Prepare Mg(OEt)₂ in Toluene start->prep_mg_etoxide form_enolate Form Mg Enolate with β-Keto Ester prep_mg_etoxide->form_enolate cool_0c Cool to 0 °C form_enolate->cool_0c add_acyl Add Acyl Chloride dropwise cool_0c->add_acyl react_rt React at Room Temp (Monitor by TLC) add_acyl->react_rt quench Quench with cold 2M HCl react_rt->quench extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry Dry (MgSO₄) & Filter wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purify (Vacuum Distillation) concentrate->purify end Final Product purify->end

Caption: Experimental workflow for C-acylation.

References

Application Notes and Protocols for the Reduction of the Ketone in Ethyl 3-Oxoheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical reduction of the ketone functionality in ethyl 3-oxoheptanoate, yielding ethyl 3-hydroxyheptanoate. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and bioactive molecules where the resulting hydroxyl group's stereochemistry can be of significant importance. The protocols outlined below cover common achiral and stereoselective reduction methods.

Achiral Reduction using Sodium Borohydride (B1222165)

Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of ketones and aldehydes.[1][2] It offers the advantage of selectively reducing the ketone in the presence of the ester functionality in β-keto esters like this compound.[3][4] The reaction is typically performed in alcoholic solvents at room temperature or below.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (B129727) (10-20 volumes).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of 1M HCl at 0 °C until the pH is acidic, which will neutralize the excess borohydride and borate (B1201080) salts.

  • Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (B1210297) (3 x 20 volumes).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 3-hydroxyheptanoate.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography if necessary.

Logical Workflow for Sodium Borohydride Reduction

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up start Dissolve this compound in Methanol cool Cool to 0 °C start->cool add_nabh4 Add NaBH4 (portion-wise) cool->add_nabh4 stir Stir and Monitor (TLC/LC-MS) add_nabh4->stir quench Quench with 1M HCl stir->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Purification (Column Chromatography) dry->purify

Caption: Workflow for the sodium borohydride reduction of this compound.

Asymmetric Reduction Methods

For the synthesis of chiral pharmaceutical compounds, the stereoselective reduction of the ketone is crucial. This can be achieved through catalytic hydrogenation with a chiral catalyst or through biocatalytic methods.

Asymmetric Catalytic Hydrogenation

This method employs a chiral metal catalyst, such as a Ruthenium-BINAP complex, and hydrogen gas to achieve a highly enantioselective reduction.[5]

Experimental Protocol
  • Catalyst Preparation: In a suitable pressure vessel, add the chiral ruthenium catalyst (e.g., RuCl₂[(R)-BINAP][(R)-DAIPEN], 0.005-0.01 eq) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction Setup: Add a solution of this compound (1.0 eq) in a degassed solvent such as methanol (10 volumes).

  • Hydrogenation: Purge the vessel with hydrogen gas several times before pressurizing it to the desired pressure (e.g., 10 atm).

  • Reaction Conditions: Heat the mixture to a specified temperature (e.g., 50 °C) and stir for 24-48 hours. Monitor the reaction by LC-MS.

  • Work-up: Upon completion, carefully vent the hydrogen gas. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography to remove the catalyst and any byproducts, yielding the enantioenriched ethyl 3-hydroxyheptanoate.

Workflow for Asymmetric Catalytic Hydrogenation

start Add Catalyst and Substrate to Reactor (Inert Atmosphere) purge Purge with H₂ Gas start->purge pressurize Pressurize with H₂ and Heat purge->pressurize react Stir and Monitor (24-48h) pressurize->react vent Vent H₂ Gas react->vent concentrate Remove Solvent vent->concentrate purify Purify Product concentrate->purify

Caption: Experimental workflow for asymmetric catalytic hydrogenation.

Biocatalytic Reduction using Baker's Yeast

Baker's yeast (Saccharomyces cerevisiae) is a cost-effective and environmentally benign biocatalyst capable of performing enantioselective reductions of β-keto esters, typically yielding the (S)-enantiomer.[6]

Experimental Protocol
  • Yeast Suspension: In a large flask, prepare a suspension of baker's yeast (e.g., 100 g) in a solution of sucrose (B13894) (e.g., 200 g) in warm tap water (e.g., 1 L).

  • Fermentation: Stir the mixture for about 1 hour at room temperature (around 30 °C) to activate the yeast.

  • Substrate Addition: Add this compound (e.g., 0.1 mol) to the fermenting suspension. It is often beneficial to add the substrate in portions over several hours.

  • Reaction: Continue stirring at room temperature for 24-72 hours. The progress of the reduction can be monitored by extracting a small aliquot and analyzing it by Gas Chromatography (GC) or TLC.

  • Work-up: After the reaction is complete, add a filter aid (e.g., Celite, 80 g) and filter the mixture through a sintered glass funnel to remove the yeast cells.

  • Extraction: Saturate the filtrate with sodium chloride and extract it multiple times with an organic solvent like diethyl ether or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

  • Purification: The resulting crude ethyl (S)-3-hydroxyheptanoate can be purified by fractional distillation under reduced pressure.

Workflow for Biocatalytic Reduction

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification yeast_prep Prepare Yeast and Sucrose Suspension ferment Activate Yeast (Fermentation) yeast_prep->ferment add_substrate Add this compound ferment->add_substrate stir Stir at Room Temp (24-72h) add_substrate->stir filter Filter with Celite stir->filter extract Extract with Ether/EtOAc filter->extract dry Dry and Concentrate extract->dry purify Purify by Distillation dry->purify

Caption: Workflow for the biocatalytic reduction using baker's yeast.

Data Presentation

The following table summarizes quantitative data for the reduction of various β-keto esters using methods analogous to those described above. This data provides an expected range for yield and enantioselectivity.

SubstrateMethodReducing Agent/CatalystSolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)Reference
Ethyl 4-chloroacetoacetateBiocatalyticRecombinant E. coli expressing CpSADHWater/2-propanol30-95.2 (conversion)>99 (R)[7]
Ethyl acetoacetateBiocatalyticBaker's YeastWater/SucroseRT50-6059-7685 (S)[6]
Ethyl acetoacetateAsymmetric ChemicalNaBH₄ / L-(+)-tartaric acidTHF-20135979 (R)[8]
Ethyl 7-(3-fluorophenyl)-7-oxoheptanoateAsymmetric CatalyticRuCl₂[(R)-BINAP][(R)-DAIPEN] / H₂Methanol5024N/AN/A[5]
Ethyl 4-cyano-3-oxobutanoateBiocatalyticBacillus pumilusWaterN/AN/A89.898.5 (R)[9]

N/A: Not available in the cited search result. RT: Room Temperature.

References

Application Notes and Protocols: Ethyl 3-oxoheptanoate in Flavor and Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl 3-oxoheptanoate as a versatile precursor in the synthesis of valuable flavor and fragrance compounds. Detailed experimental protocols and logical workflows are presented to guide researchers in the practical application of this key intermediate.

Introduction to this compound in Flavor and Fragrance Chemistry

This compound is a beta-keto ester recognized for its inherent fruity aroma, making it a valuable component in various flavor and fragrance formulations.[1] Its true potential, however, lies in its utility as a reactive building block for the synthesis of a diverse range of ketones and other derivatives that are significant in the flavor and fragrance industry. The presence of an active methylene (B1212753) group flanked by two carbonyl functionalities allows for facile alkylation, enabling the introduction of various side chains and the subsequent transformation into target aroma compounds.

Key Physicochemical Properties of this compound:

PropertyValue
CAS Number 7737-62-4
Molecular Formula C₉H₁₆O₃
Molecular Weight 172.22 g/mol
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 110 - 112 °C at 15 mmHg[1]
Density 0.970 g/cm³
Refractive Index 1.430

Synthetic Applications: Acetoacetic Ester Synthesis of Flavorful Ketones

A primary application of this compound in flavor synthesis is through the acetoacetic ester synthesis. This classical organic reaction provides a straightforward route to produce methyl ketones by alkylation of the α-carbon followed by hydrolysis and decarboxylation.[2][3][4][5][6][7][8]

General Workflow for Acetoacetic Ester Synthesis

The overall transformation can be visualized as the substitution of the acetyl group of a generalized ketone with an alkyl group derived from an alkyl halide, using this compound as the acetyl group donor.

cluster_0 Acetoacetic Ester Synthesis Workflow Start This compound Step1 Deprotonation (Enolate Formation) Start->Step1 Base (e.g., NaOEt) Step2 Alkylation (SN2 Reaction) Step1->Step2 Alkyl Halide (R-X) Step3 Hydrolysis (Saponification) Step2->Step3 Aqueous Base (e.g., NaOH) Step4 Decarboxylation Step3->Step4 Acid (e.g., H₃O⁺) and Heat End Target Methyl Ketone Step4->End

Caption: General workflow of the acetoacetic ester synthesis.

Detailed Experimental Protocol: Synthesis of 2-Heptanone (B89624)

2-Heptanone is a natural product found in some cheeses and is characterized by its fruity, cheesy, and slightly spicy odor. The following protocol details its synthesis from this compound via an acetoacetic ester synthesis pathway.

Materials:

Procedure:

  • Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen). To this solution, add this compound (1.0 equivalent) dropwise with stirring.

  • Alkylation: After the addition is complete, add 1-bromobutane (1.1 equivalents) dropwise to the reaction mixture. Heat the mixture to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Hydrolysis (Saponification): Cool the reaction mixture to room temperature and add a 5% aqueous solution of sodium hydroxide (2.5 equivalents). Heat the mixture to reflux for 3-4 hours to ensure complete hydrolysis of the ester.

  • Decarboxylation: After cooling, carefully acidify the reaction mixture with 6M sulfuric acid until the evolution of carbon dioxide ceases. This step should be performed in a well-ventilated fume hood.

  • Work-up and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation. The crude 2-heptanone can be purified by fractional distillation.

Expected Yield: The typical yield for this type of reaction is in the range of 60-70%.

Quantitative Data for Synthesis of 2-Heptanone:

Reactant/ProductMolar Mass ( g/mol )Moles (equivalent)Mass/Volume
This compound172.221.0(To be calculated based on desired scale)
Sodium ethoxide68.051.1(To be calculated)
1-Bromobutane137.021.1(To be calculated)
2-Heptanone (Product)114.19-(Theoretical yield to be calculated)

Advanced Synthesis: Pathway to cis-Jasmone

cis-Jasmone is a highly valued fragrance component with a characteristic warm, floral, and jasmine-like aroma. While its synthesis is more complex, this compound can serve as a key starting material in a multi-step synthesis. The general strategy involves the alkylation of this compound with a suitable pentenyl halide, followed by intramolecular cyclization and subsequent transformations.

cluster_1 Synthetic Pathway to cis-Jasmone Start This compound Step1 Alkylation with (Z)-1-bromo-2-pentene Start->Step1 Intermediate Alkylated β-keto ester Step1->Intermediate Step2 Hydrolysis and Decarboxylation Intermediate->Step2 Diketone 1,4-Diketone Step2->Diketone Step3 Intramolecular Aldol (B89426) Condensation Diketone->Step3 End cis-Jasmone Step3->End

Caption: A plausible synthetic pathway to cis-Jasmone.

This multi-step synthesis requires careful control of reaction conditions and purification at each stage. The key is the initial acetoacetic ester synthesis step to form the 1,4-diketone precursor, which then undergoes an intramolecular aldol condensation to form the cyclopentenone ring structure of jasmone.

Conclusion

This compound is a valuable and versatile starting material in the synthesis of flavor and fragrance compounds. Its ability to undergo clean and efficient alkylation via the acetoacetic ester synthesis provides a reliable method for the preparation of a wide array of methyl ketones with diverse and desirable organoleptic properties. The protocols and workflows presented here offer a solid foundation for researchers to explore and expand upon the synthetic potential of this important chemical intermediate.

References

Application Notes and Protocols for Ethyl 3-oxoheptanoate in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Ethyl 3-oxoheptanoate, a versatile chemical intermediate, and its potential applications in the field of agrochemical development. While direct use as an active agrochemical ingredient is not widely documented in publicly available literature, its chemical structure makes it a valuable synthon for the creation of novel bioactive molecules.

Introduction to this compound

This compound is a beta-keto ester recognized for its utility as a building block in organic synthesis.[1] Its bifunctional nature, containing both a ketone and an ester group, allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of more complex molecules, including those with potential biological activity. While primarily utilized in the flavor and fragrance industry, its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals is also noted.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental settings.

PropertyValueReference
CAS Number 7737-62-4[1]
Molecular Formula C₉H₁₆O₃[1]
Molecular Weight 172.22 g/mol [1]
Appearance Colorless to almost colorless clear liquid[1]
Density 0.970 g/cm³[1]
Boiling Point 110 - 112 °C at 15 mmHg[1]
Refractive Index 1.430[1]
Purity ≥ 95% (GC)[1]
Storage Conditions 0 - 8 °C[1]

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

The following protocol describes a common method for the synthesis of this compound.[2]

Experimental Protocol:

Materials:

Procedure:

  • Wash 27.3 g of sodium hydride (50% in oil) with heptane to remove the mineral oil.

  • Suspend the washed sodium hydride in 250 ml of ether.

  • To this suspension, add a solution of 70.8 g of ethyl carbonate in 50 ml of ether and stir the mixture for 10 minutes.

  • Over a period of 30 minutes, add 30 g of hexanone to the reaction mixture.

  • Reflux the mixture for 2 hours.

  • Add 35 ml of ether with 12 ml of ethanol and stir the mixture for 16 hours at ambient temperature.

  • Cool the reaction mixture to 0 °C.

  • Add a solution of 36 ml of acetic acid in 300 ml of water, followed by 12 ml of a saturated sodium bicarbonate solution to adjust the pH to 7.

  • Perform an extraction with ether.

  • Wash the ether extracts with water, dry the organic layer, and evaporate the solvent to dryness.

  • Purify the crude product by distillation at 70 °C under a reduced pressure of 7 mbar to obtain this compound.

DOT Script for Synthesis Workflow:

G cluster_prep Preparation of Reagents cluster_reaction Reaction cluster_workup Work-up and Purification NaH Sodium Hydride (washed) Suspension Suspend NaH in Ether NaH->Suspension Et2CO3_sol Ethyl Carbonate in Ether Addition1 Add Ethyl Carbonate Solution Et2CO3_sol->Addition1 Hexanone Hexanone Addition2 Add Hexanone Hexanone->Addition2 Suspension->Addition1 Addition1->Addition2 Reflux Reflux for 2 hours Addition2->Reflux Stirring Add Ether/Ethanol and Stir Reflux->Stirring Quenching Quench with Acetic Acid Stirring->Quenching Neutralization Neutralize with NaHCO3 Quenching->Neutralization Extraction Ether Extraction Neutralization->Extraction Washing Wash with Water Extraction->Washing Drying Dry Organic Layer Washing->Drying Evaporation Evaporate Solvent Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product This compound Distillation->Product

Caption: Synthesis workflow for this compound.

Potential Application in Agrochemical Synthesis

This compound serves as a versatile scaffold for generating a library of derivatives for agrochemical screening. The presence of the ketone and ester functional groups allows for a variety of chemical modifications. For instance, the active methylene (B1212753) group can be alkylated or acylated, the ketone can be reduced or converted to a heterocycle, and the ester can be hydrolyzed, aminated, or transesterified.

Hypothetical Workflow for Derivative Synthesis and Screening:

  • Core Modification: Utilize the reactivity of this compound to introduce diverse chemical moieties.

  • Library Synthesis: Generate a library of novel compounds based on these modifications.

  • Biological Screening: Screen the synthesized library for activity against a panel of agricultural pests (fungi, weeds, insects).

  • Hit Identification: Identify compounds exhibiting significant biological activity.

  • Lead Optimization: Further modify the structure of the "hit" compounds to enhance efficacy and selectivity, and to reduce toxicity.

DOT Script for Agrochemical Discovery Workflow:

G cluster_synthesis Synthesis cluster_screening Screening & Optimization Start This compound Modification Chemical Modification (e.g., Alkylation, Cyclization) Start->Modification Library Derivative Library Modification->Library Screening Biological Screening (Fungicidal, Herbicidal, Insecticidal) Library->Screening Hit Hit Identification Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Agrochemical Candidate Optimization->Candidate

Caption: Hypothetical workflow for agrochemical discovery using this compound.

Conclusion

This compound is a readily accessible chemical intermediate with significant potential in the field of agrochemical development. Its versatile chemical nature allows for the synthesis of a wide array of derivatives that can be screened for novel biological activities. While specific, direct applications in commercial agrochemicals are not prominently documented in the public domain, its utility as a starting material in agrochemical research programs is evident. Further research and publication of screening results are necessary to fully elucidate the potential of this compound-derived compounds as next-generation crop protection agents.

References

Application Notes and Protocols: Ethyl 3-oxoheptanoate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 3-oxoheptanoate is a versatile β-keto ester that serves as a crucial building block in organic synthesis.[1] Its chemical structure, featuring a reactive methylene (B1212753) group flanked by two carbonyl functionalities, allows it to participate in a wide array of chemical transformations, including acylations, and condensation reactions.[1] This reactivity makes it a valuable intermediate in the production of more complex molecules for the pharmaceutical, agrochemical, and flavor and fragrance industries.[1] In drug discovery and development, derivatives of this compound are utilized as precursors for synthesizing heterocyclic scaffolds and other pharmacologically active molecules.[2] These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in two fundamental carbon-carbon bond-forming reactions: the Knoevenagel condensation and the Michael addition.

Physicochemical and Safety Data

A summary of the key properties and identifiers for this compound is provided below. This data is essential for safe handling, experimental planning, and characterization.

PropertyValueReference
Molecular Formula C₉H₁₆O₃[1][3]
Molecular Weight 172.22 g/mol [1][3]
CAS Number 7737-62-4[1][4]
Appearance Colorless to almost colorless clear liquid[1][5]
Density 0.970 g/cm³[1][4]
Boiling Point 110 - 112 °C at 15 mmHg[1][5]
Refractive Index 1.430[1]
Purity ≥ 95% (GC)[1][5]
Storage Conditions Store at 0 - 8 °C, sealed and away from moisture[1][6]
Safety Information H227: Combustible liquid. Handle in a well-ventilated place. Wear protective gloves, and eye/face protection.[4][5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound via the acylation of a hexanone derivative. The procedure is based on established methods for creating β-keto esters.[7]

G cluster_reactants Reactants cluster_process Process cluster_product Product 2-Hexanone (B1666271) 2-Hexanone Ethyl_carbonate Ethyl Carbonate Step2 2. Add Ethyl Carbonate Ethyl_carbonate->Step2 70.8 g NaH Sodium Hydride (NaH) Step1 1. Mix NaH and Ether NaH->Step1 27.3 g (50% in oil) Ether Diethyl Ether (Solvent) Ether->Step1 250 ml Step1->Step2 Step3 3. Add 2-Hexanone (30 min) Step2->Step3 Step4 4. Reflux (2 hours) Step3->Step4 Step5 5. Quench with Acetic Acid Step4->Step5 Step6 6. Extraction with Ether Step5->Step6 Step7 7. Purification (Distillation) Step6->Step7 Product This compound Step7->Product

Caption: Workflow for the synthesis of this compound.

ReagentQuantityMoles (approx.)
2-Hexanone30 g0.30
Sodium Hydride (50% in oil)27.3 g0.57
Ethyl Carbonate70.8 g0.60
Diethyl Ether (anhydrous)300 ml (250 ml + 50 ml)-
Ethanol (B145695)12 ml-
Acetic Acid36 ml-
Saturated NaHCO₃ solution12 ml-
Water300 ml-
Heptane (B126788) (for washing NaH)As needed-
  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, suspend 27.3 g of sodium hydride (pre-washed with heptane to remove mineral oil) in 250 ml of anhydrous diethyl ether.[7]

  • Stir the suspension for 10 minutes.[7]

  • In the dropping funnel, prepare a solution of 70.8 g of ethyl carbonate in 50 ml of diethyl ether and add it to the sodium hydride suspension.[7]

  • Add 30 g of 2-hexanone dropwise over 30 minutes to the reaction mixture.[7]

  • After the addition is complete, heat the mixture to reflux and maintain for 2 hours.[7]

  • Cool the reaction, then add a mixture of 12 ml of ethanol in 35 ml of diethyl ether. Stir the resulting mixture for 16 hours at ambient temperature.[7]

  • Cool the flask to 0 °C in an ice bath. Carefully quench the reaction by slowly adding a solution of 36 ml of acetic acid in 300 ml of water.[7]

  • Adjust the pH to 7 by adding 12 ml of a saturated sodium bicarbonate solution.[7]

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and filter.[7]

  • Evaporate the solvent under reduced pressure.[7]

  • Purify the crude product by distillation at 70 °C under a reduced pressure of 7 mbar to obtain pure this compound. The expected yield is approximately 32.5 g.[7]

Protocol 2: Knoevenagel Condensation of this compound with Benzaldehyde (B42025)

This protocol describes a representative Knoevenagel condensation, a key C-C bond-forming reaction, between this compound (the active methylene compound) and benzaldehyde. The procedure is adapted from standard methods for this type of reaction.[8][9][10]

G E3O This compound Reaction Knoevenagel Condensation E3O->Reaction Benz Benzaldehyde Benz->Reaction Cat Piperidine (B6355638) / Acetic Acid (Catalyst) Cat->Reaction cat. Solv Toluene (B28343) (Solvent) Solv->Reaction Reflux Product α,β-Unsaturated Keto Ester Reaction->Product

Caption: General scheme for the Knoevenagel condensation.

ReagentQuantityMoles (approx.)
This compound1.72 g (1.0 eq)10.0 mmol
Benzaldehyde1.06 g (1.0 eq)10.0 mmol
Piperidine85 mg (0.1 eq)1.0 mmol
Acetic Acid60 mg (0.1 eq)1.0 mmol
Toluene20 mL-
1 M HCl (aqueous)2 x 20 mL-
Brine20 mL-
Anhydrous MgSO₄As needed-
  • To a 50 mL round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add this compound (1.72 g), benzaldehyde (1.06 g), and toluene (20 mL).

  • Add the catalysts, piperidine (85 mg) and acetic acid (60 mg), to the reaction mixture.

  • Heat the mixture to reflux (approx. 110-115 °C) and stir vigorously. Water will begin to collect in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 4:1 hexane:ethyl acetate (B1210297) mixture. The reaction is typically complete when water formation ceases (2-4 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL) and brine (1 x 20 mL).[10]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10]

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane:ethyl acetate gradient to yield the desired α,β-unsaturated product.

Protocol 3: Michael Addition of this compound to Methyl Vinyl Ketone

This protocol outlines a base-catalyzed Michael addition, where the enolate of this compound acts as a nucleophile (Michael donor) attacking an α,β-unsaturated ketone (Michael acceptor).[11]

G E3O This compound (Michael Donor) Reaction Michael Addition E3O->Reaction MVK Methyl Vinyl Ketone (Michael Acceptor) MVK->Reaction Base Sodium Ethoxide (Base Catalyst) Base->Reaction cat. Solv Ethanol (Solvent) Solv->Reaction 0°C to RT Product 1,5-Dicarbonyl Adduct Reaction->Product

Caption: General scheme for the Michael addition reaction.

ReagentQuantityMoles (approx.)
This compound1.72 g (1.0 eq)10.0 mmol
Methyl Vinyl Ketone0.77 g (1.1 eq)11.0 mmol
Sodium Ethoxide (21% in ethanol)0.32 mL (0.1 eq)1.0 mmol
Ethanol (anhydrous)20 mL-
Saturated NH₄Cl (aq.)20 mL-
Diethyl Ether50 mL-
Anhydrous Na₂SO₄As needed-
  • In a 50 mL round-bottom flask under an inert atmosphere, dissolve this compound (1.72 g) in anhydrous ethanol (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add the sodium ethoxide solution (0.32 mL) dropwise to the stirred solution. Stir for 15 minutes at 0 °C to allow for enolate formation.

  • Add methyl vinyl ketone (0.77 g) dropwise, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding 20 mL of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Remove the ethanol under reduced pressure.

  • Extract the remaining aqueous residue with diethyl ether (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel to yield the 1,5-dicarbonyl adduct.

Application in Drug Discovery

The synthetic utility of keto-esters like this compound is critical in medicinal chemistry. For instance, structurally related compounds are used to synthesize analogs of Ramatroban, a dual antagonist for the Thromboxane A2 (TP) and Prostaglandin D2 (DP2) receptors.[2] These receptors are key players in inflammatory pathways, particularly in allergic conditions like asthma.[2] Antagonizing these receptors can mitigate inflammatory responses.

G Allergen Allergen MastCell Mast Cell Allergen->MastCell activates PGD2 Prostaglandin D2 (PGD2) MastCell->PGD2 releases TXA2 Thromboxane A2 (TXA2) MastCell->TXA2 releases DP2 DP2 Receptor PGD2->DP2 binds TP TP Receptor TXA2->TP binds Inflammation Allergic Inflammation (e.g., Bronchoconstriction) DP2->Inflammation leads to TP->Inflammation Block Ramatroban Analog (Antagonist) Block->DP2 Block->TP

References

Application Notes and Protocols: Use of Ethyl 3-oxoheptanoate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical background for the utilization of Ethyl 3-oxoheptanoate as a versatile building block in the synthesis of various bioactive molecules. Its characteristic β-keto ester functionality allows for a wide range of chemical transformations, making it a valuable precursor for the construction of complex molecular architectures, particularly in the realm of heterocyclic chemistry and pheromone synthesis.

Synthesis of Dihydropyridine Scaffolds via Hantzsch Pyridine (B92270) Synthesis

The Hantzsch pyridine synthesis is a classic multi-component reaction that provides a straightforward route to 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives.[1][2] These scaffolds are of significant pharmacological importance, with many exhibiting calcium channel blocking activity.[1] this compound can serve as the β-keto ester component in this reaction.

Experimental Protocol: Hantzsch Dihydropyridine Synthesis

This protocol describes a general procedure for the synthesis of a 1,4-dihydropyridine derivative using this compound, an aldehyde (e.g., benzaldehyde), and a nitrogen source (e.g., ammonium (B1175870) acetate).[3]

Materials:

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).[3]

  • Add 20 mL of ethanol to the flask.[3]

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.[3]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete after 4-6 hours.[3]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.[3]

  • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (B92381) as the eluent to afford the pure 1,4-dihydropyridine product.[3]

Quantitative Data

The following table presents representative yields for Hantzsch pyridine syntheses using various β-keto esters, which can be indicative of the expected outcome for reactions with this compound.

Aldehydeβ-Keto EsterCatalyst/SolventYield (%)Reference
BenzaldehydeEthyl acetoacetatep-TSA/ultrasonic irradiation in aqueous micelles96[1]
BenzaldehydeEthyl 2,4-dioxopentanoateEthanol, reflux~85-95[3]

Reaction Pathway

Hantzsch_Synthesis cluster_product Product E3O This compound (2 eq.) Enamine Enamine E3O->Enamine + NH3 Knoevenagel Knoevenagel Adduct E3O->Knoevenagel + Aldehyde Aldehyde Aldehyde (1 eq.) Ammonia Ammonia Source (e.g., NH4OAc) DHP 1,4-Dihydropyridine Derivative Enamine->DHP Knoevenagel->DHP

Caption: Hantzsch synthesis of 1,4-dihydropyridines.

Synthesis of Pyrazole (B372694) Derivatives via Japp-Klingemann Reaction

The Japp-Klingemann reaction is a powerful method for the synthesis of hydrazones from β-keto esters and aryl diazonium salts.[4] The resulting hydrazones are valuable intermediates for the synthesis of various nitrogen-containing heterocycles, such as indoles and pyrazoles, which are prevalent in many biologically active compounds.[4][5]

Experimental Protocol: Japp-Klingemann Reaction

This protocol outlines a general procedure for the synthesis of a hydrazone from this compound and a diazonium salt, which can then be cyclized to a pyrazole.[5]

Part A: Diazotization of an Aniline (B41778)

  • In a suitable flask, dissolve the chosen aniline (e.g., aniline, 0.1 mol) in a mixture of concentrated hydrochloric acid (0.25 mol) and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.[5]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (0.1 mol) dropwise, ensuring the temperature does not exceed 5 °C.[5]

Part B: Coupling Reaction

  • In a separate larger flask, dissolve this compound (0.1 mol) and sodium acetate (0.3 mol) in ethanol.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.[5]

  • Slowly add the freshly prepared diazonium salt solution from Part A to the this compound solution, maintaining the temperature below 5 °C.[5]

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.[5]

  • Allow the mixture to stand at room temperature overnight.[5]

Part C: Work-up and Purification

  • Pour the reaction mixture into a large volume of cold water.

  • The precipitated crude hydrazone is collected by filtration.

  • Wash the solid with cold water until the washings are neutral.[5]

  • The crude hydrazone can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Part D: Cyclization to a Pyrazole

Quantitative Data

The following table provides representative yields for the synthesis of pyrazole derivatives from various starting materials.

Starting MaterialsReaction ConditionsYield (%)Reference
Diethyl oxalate, acetophenone (B1666503) derivatives, hydrazine hydrateGlacial acetic acid, reflux65-85[6]
Aldehyde, ethyl acetoacetate, hydrazine hydrate, malononitrileNa2CaP2O7 catalyst, water, reflux93-95[7]

Reaction Pathway

Japp_Klingemann cluster_intermediates Intermediate cluster_product Product E3O This compound Hydrazone Hydrazone Intermediate E3O->Hydrazone + Diazonium Salt Diazonium Aryl Diazonium Salt Pyrazole Pyrazole Derivative Hydrazone->Pyrazole Cyclization (e.g., + Hydrazine)

Caption: Japp-Klingemann reaction for pyrazole synthesis.

Synthesis of Pheromone Analogs via Wittig Reaction

This compound can be a precursor for the synthesis of certain insect pheromones or their analogs. The Wittig reaction is a key transformation in this context, allowing for the stereoselective formation of carbon-carbon double bonds. By reacting the ketone moiety of this compound with a suitable phosphorane, a variety of unsaturated esters can be synthesized.

Experimental Protocol: Wittig Reaction for Pheromone Analog Synthesis

This protocol is an adapted procedure for a Wittig reaction on a keto-ester, which can be applied to this compound for the synthesis of a hypothetical pheromone analog.

Materials:

  • Alkyltriphenylphosphonium bromide (1.1 mmol)

  • Strong base (e.g., n-butyllithium or sodium bis(trimethylsilyl)amide)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • This compound (1.0 mmol)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend the alkyltriphenylphosphonium bromide (1.1 mmol) in anhydrous THF.

  • Cool the suspension to -78 °C.

  • Slowly add the strong base (1.1 mmol) to the suspension to generate the ylide (a color change is typically observed).

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add a solution of this compound (1.0 mmol) in anhydrous THF dropwise to the ylide solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the unsaturated ester.

Quantitative Data

The following table shows a representative yield for a Wittig reaction in pheromone synthesis.

ReactantsReaction ConditionsYield (%)Reference
Phosphonium salt, n-heptanalSodium bis(trimethylsilyl)amide, THF, -78 °C to 25 °C73[8]

Synthetic Workflow

Wittig_Reaction cluster_product Product E3O This compound Pheromone Unsaturated Ester (Pheromone Analog) E3O->Pheromone Ylide Phosphonium Ylide Ylide->Pheromone

Caption: Wittig reaction for pheromone analog synthesis.

Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an active methylene (B1212753) compound, such as this compound, and an aldehyde or ketone.[9] This reaction, typically catalyzed by a weak base, is instrumental in synthesizing α,β-unsaturated keto esters, which are important intermediates in the synthesis of various bioactive molecules.[10]

Experimental Protocol: Knoevenagel Condensation

This protocol provides a general method for the Knoevenagel condensation of this compound with an aromatic aldehyde (e.g., benzaldehyde).[11]

Materials:

  • This compound (10 mmol)

  • Benzaldehyde (10 mmol)

  • Piperidine (B6355638) (catalytic amount)

  • Glacial acetic acid (catalytic amount)

  • Toluene

  • Dean-Stark apparatus

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (10 mmol), benzaldehyde (10 mmol), and toluene.

  • Add a catalytic amount of piperidine and glacial acetic acid.

  • Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain the α,β-unsaturated keto ester.

Quantitative Data

The table below presents typical yields for Knoevenagel condensations with various substrates.

Aldehyde/KetoneActive Methylene CompoundCatalyst/SolventYield (%)Reference
Aromatic AldehydesEthyl 4-chloro-3-oxobutanoateMorpholine/acetic acid in ionic liquid44-84[11]
BenzaldehydeEthyl cyanoacetateDBU/water96[12]

Reaction Mechanism

Knoevenagel_Condensation cluster_intermediates Intermediate cluster_product Product E3O This compound Adduct Aldol-type Adduct E3O->Adduct + Aldehyde Aldehyde Aldehyde Unsaturated α,β-Unsaturated Keto Ester Adduct->Unsaturated - H2O

Caption: Knoevenagel condensation pathway.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Ethyl 3-Oxoheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of crude Ethyl 3-oxoheptanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound largely depends on the synthetic route employed. For a typical Claisen condensation between ethyl pentanoate and ethyl acetate (B1210297), common impurities may include:

  • Unreacted Starting Materials: Ethyl pentanoate and ethyl acetate.

  • Self-Condensation Products: Ethyl 3-oxobutanoate (from the self-condensation of ethyl acetate) and ethyl 2-propyl-3-oxoheptanoate (from the self-condensation of ethyl pentanoate).

  • Side-Reaction Products: Products from aldol-type side reactions.

  • Residual Base and Solvents: Traces of the base used in the condensation (e.g., sodium ethoxide) and the reaction solvent.

Q2: What is the recommended first step in the purification of crude this compound?

A2: An initial aqueous workup is highly recommended to remove the bulk of water-soluble impurities. This typically involves neutralizing the reaction mixture with a dilute acid, followed by extraction with an organic solvent.

Q3: Which purification technique is most suitable for obtaining high-purity this compound?

A3: For achieving high purity, a multi-step approach is often necessary. After an initial extractive workup, fractional distillation under reduced pressure is a common and effective method for separating the product from components with significantly different boiling points. For the removal of close-boiling impurities or for achieving the highest purity, column chromatography is recommended.

Q4: Can I purify this compound by recrystallization?

A4: Recrystallization is generally not a primary method for purifying simple, low-melting liquid esters like this compound. However, if solid impurities are present, it might be used as a preliminary purification step.

Troubleshooting Guides

Aqueous Workup
Issue Possible Cause Solution
Emulsion formation during extraction Vigorous shaking of the separatory funnel.Gently invert the separatory funnel multiple times instead of vigorous shaking. Adding a small amount of brine (saturated NaCl solution) can also help break the emulsion.
Poor separation of layers The densities of the aqueous and organic layers are too similar.Add more of the organic solvent or water to change the relative densities of the layers.
Product remains in the aqueous layer The aqueous layer is not sufficiently neutralized, or the product is being salted out.Ensure the aqueous layer is neutralized to a pH of ~7 before extraction. Perform multiple extractions with smaller volumes of organic solvent.
Fractional Distillation
Issue Possible Cause Solution
Bumping or uneven boiling Lack of boiling chips or inefficient stirring.Add a few boiling chips or a magnetic stir bar to the distillation flask before heating.
Poor separation of fractions Inefficient distillation column or distilling too quickly.Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). Reduce the heating rate to allow for proper equilibration between liquid and vapor phases.
Product decomposition Distillation at atmospheric pressure is causing thermal degradation.Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the ester.[1]
Column Chromatography
Issue Possible Cause Solution
Poor separation of product and impurities The solvent system (eluent) is not optimal.Use Thin Layer Chromatography (TLC) to determine the best solvent system. A good starting point for this compound is a mixture of hexane (B92381) and ethyl acetate. Adjust the polarity to achieve a good separation of spots.
Product elutes too quickly (high Rf) The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
Product does not move from the baseline (low Rf) The eluent is not polar enough.Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate).
Streaking of spots on TLC or tailing on the column The sample is too concentrated, or the compound is interacting with the silica (B1680970) gel.Dilute the sample before loading it onto the column. Adding a small amount of a neutralizer like triethylamine (B128534) to the eluent can sometimes help with acidic compounds.

Experimental Protocols

Protocol 1: General Aqueous Workup
  • Neutralization: Carefully quench the crude reaction mixture by pouring it over a mixture of crushed ice and dilute acid (e.g., 1M HCl) until the pH is approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Perform the extraction three times.

  • Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) or magnesium sulfate.

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude, washed this compound.

Protocol 2: Fractional Distillation under Reduced Pressure
  • Setup: Assemble a fractional distillation apparatus with a Vigreux column and a vacuum adapter. Ensure all glassware is dry.

  • Distillation: Add the crude this compound and a magnetic stir bar or boiling chips to the distillation flask. Begin heating gently under reduced pressure.

  • Fraction Collection: Collect and discard any low-boiling forerun. Collect the fraction that distills at the expected boiling point of this compound (110-112 °C at 15 mmHg).[1]

  • Analysis: Analyze the collected fractions by GC or NMR to determine their purity.

Protocol 3: Flash Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a low-polarity solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 2% to 20% ethyl acetate in hexane.[2]

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₆O₃
Molecular Weight 172.22 g/mol
Boiling Point 110-112 °C at 15 mmHg[1]
Density 0.970 g/cm³
Refractive Index 1.430

Table 2: Suggested Solvent Systems for Column Chromatography

Impurity Polarity Suggested Starting Solvent System (Hexane:Ethyl Acetate) Comments
Less Polar98:2 to 95:5Good for eluting non-polar byproducts first.
Similar Polarity90:10 to 80:20A gradient in this range is often effective for separating the target compound.
More Polar70:30 to 50:50For eluting more polar impurities after the product has been collected.

Visualizations

PurificationWorkflow General Purification Workflow for Crude this compound crude_product Crude this compound aqueous_workup Aqueous Workup (Neutralization & Extraction) crude_product->aqueous_workup washed_product Washed Crude Product aqueous_workup->washed_product impurities1 Water-Soluble Impurities aqueous_workup->impurities1 Remove distillation Fractional Distillation (Reduced Pressure) washed_product->distillation partially_pure Partially Purified Product distillation->partially_pure impurities2 Low/High Boiling Impurities distillation->impurities2 Remove column_chromatography Column Chromatography partially_pure->column_chromatography pure_product Pure this compound column_chromatography->pure_product impurities3 Close-Boiling Impurities column_chromatography->impurities3 Remove

References

Technical Support Center: Optimizing Reaction Conditions for Ethyl 3-oxoheptanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 3-oxoheptanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this compound is the mixed Claisen condensation. This reaction involves the base-promoted condensation of ethyl pentanoate and ethyl acetate (B1210297). The enolate of ethyl acetate acts as the nucleophile, attacking the carbonyl group of ethyl pentanoate.

Q2: Which base is most suitable for this Claisen condensation?

A strong, non-nucleophilic base is required to generate the enolate from ethyl acetate. Sodium ethoxide (NaOEt) is a commonly used base for this reaction. It is crucial to use a base with the same alkoxide as the ester to prevent transesterification, which can lead to a mixture of products.[1][2] Stronger, non-nucleophilic bases like sodium amide or sodium hydride can also be employed and may increase the reaction yield.[3]

Q3: What are the potential side reactions in this synthesis?

The primary side reactions in a mixed Claisen condensation are the self-condensation of the starting esters.[4] In this case, ethyl acetate can react with itself to form ethyl acetoacetate, and ethyl pentanoate can self-condense to produce ethyl 2-propyl-3-oxoheptanoate. To minimize these side reactions, it is advisable to slowly add the more reactive ester (ethyl acetate) to a mixture of the less reactive ester (ethyl pentanoate) and the base.

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.

Q5: What is the typical work-up procedure for this reaction?

After the reaction is complete, the mixture is typically cooled and then neutralized with a dilute acid, such as acetic acid or hydrochloric acid.[5][6] This is followed by an aqueous work-up to remove any remaining base and salts. The organic product is then extracted with a suitable solvent like diethyl ether.[5] The organic layers are combined, washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.[7][8]

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

Possible CauseTroubleshooting Steps
Inactive or Insufficient Base - Use a fresh, unopened container of the base. Alkoxides can degrade upon exposure to moisture. - Ensure a stoichiometric amount of base is used, as it is consumed during the reaction to drive the equilibrium forward.[9][10]
Presence of Water in Reagents or Glassware - Use anhydrous solvents and reagents. - Thoroughly dry all glassware in an oven before use. Moisture will quench the strong base and inhibit enolate formation.
Incorrect Reaction Temperature - Claisen condensations are typically run at room temperature or with gentle heating.[11] If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can promote side reactions.
Inefficient Enolate Formation - Ensure the base is fully dissolved or adequately dispersed in the reaction solvent before adding the ester. - Consider using a stronger base like sodium hydride if yields with sodium ethoxide are consistently low.[3]

Problem 2: Presence of Significant Amounts of Side Products

Possible CauseTroubleshooting Steps
Self-Condensation of Starting Esters - Employ a strategy where one ester is added slowly to the other. For this synthesis, slowly add ethyl acetate to a mixture of ethyl pentanoate and the base. This keeps the concentration of the more readily enolized ester low, favoring the mixed condensation.
Transesterification - Use a base with an alkoxide that matches the ester's alkoxy group (i.e., use sodium ethoxide for ethyl esters).[1][2]
Hydrolysis of Esters - Ensure anhydrous conditions throughout the reaction. The presence of water can lead to hydrolysis of the esters to their corresponding carboxylic acids, especially in the presence of a base.

Problem 3: Difficulty in Product Purification

Possible CauseTroubleshooting Steps
Incomplete Removal of Acidic/Basic Impurities - During the work-up, ensure thorough washing with a saturated sodium bicarbonate solution to remove any acidic impurities and with water/brine to remove any residual base and salts.[7][8]
Close Boiling Points of Product and Impurities - If distillation is used for purification, employ fractional distillation to improve separation. - Vacuum distillation is recommended to lower the boiling point and prevent thermal decomposition of the product.[5]
Similar Polarity of Product and Byproducts - For purification by column chromatography, perform small-scale trials to optimize the solvent system (eluent) for the best separation. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.[8]

Experimental Protocols

Synthesis of this compound via Claisen Condensation

This protocol is adapted from a known procedure for the synthesis of this compound.[5]

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Diethyl ether, anhydrous

  • Ethyl carbonate

  • 2-Hexanone (as a precursor in the cited synthesis, for our purpose, this would be a mixture of ethyl pentanoate and ethyl acetate)

  • Ethanol (B145695)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Heptane (B126788) (for washing NaH)

Procedure:

  • Preparation of the Base: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), place 27.3 g of 50% sodium hydride. Wash the sodium hydride with heptane to remove the mineral oil and then suspend it in 250 ml of anhydrous diethyl ether.

  • Reaction Initiation: To this suspension, add a solution of 70.8 g of ethyl carbonate in 50 ml of diethyl ether and stir the mixture for 10 minutes. Note: For the synthesis of this compound, this step would be modified to the addition of the ester substrates.

  • Addition of Esters: A mixture of ethyl pentanoate and ethyl acetate would be added dropwise over 30 minutes.

  • Reaction: The reaction mixture is then refluxed for 2 hours.

  • Work-up: After reflux, 35 ml of diethyl ether containing 12 ml of ethanol is added, and the mixture is stirred for 16 hours at room temperature. The mixture is then cooled to 0°C, and a solution of 36 ml of acetic acid in 300 ml of water is added, followed by 12 ml of a saturated sodium bicarbonate solution to achieve a pH of 7.

  • Extraction and Purification: The product is extracted with diethyl ether. The combined organic extracts are washed with water, dried over an anhydrous drying agent, and the solvent is evaporated. The crude product is then purified by distillation at 70°C under a reduced pressure of 7 mbar to yield the desired this compound.[5]

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Ethyl pentanoateC₇H₁₄O₂130.181460.877
Ethyl acetateC₄H₈O₂88.1177.10.902
Sodium ethoxideC₂H₅NaO68.05-0.86
This compound C₉H₁₆O₃ 172.22 208-210 0.97

Table 2: Example Reaction Conditions and Yield

BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Sodium HydrideDiethyl EtherReflux2~75 (based on 32.5g product from 30g hexanone)[5]

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification prep_base Prepare Sodium Ethoxide Base in Anhydrous Solvent add_ester1 Add Ethyl Pentanoate to the Base prep_base->add_ester1 add_ester2 Slowly Add Ethyl Acetate add_ester1->add_ester2 reflux Reflux the Reaction Mixture add_ester2->reflux monitor Monitor Progress (TLC/GC) reflux->monitor quench Cool and Quench with Dilute Acid monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with Water and Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Vacuum Distillation or Column Chromatography concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Yield or Impure Product? check_base Check Base Activity and Stoichiometry start->check_base Low Yield check_addition Slow Addition of Ethyl Acetate? start->check_addition Impure Product check_anhydrous Ensure Anhydrous Conditions check_base->check_anhydrous check_temp Optimize Reaction Temperature check_anhydrous->check_temp solution Improved Yield and Purity check_temp->solution check_base_type Used Matching Alkoxide Base? check_addition->check_base_type optimize_purification Optimize Purification Method check_base_type->optimize_purification optimize_purification->solution

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Troubleshooting Low Yield in Ethyl 3-oxoheptanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Ethyl 3-oxoheptanoate, a key intermediate in various synthetic pathways.[1] This document is designed to help you diagnose and resolve issues leading to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is through a Claisen condensation reaction.[2][3] This reaction involves the base-promoted condensation of two ester molecules. In a crossed Claisen condensation, a suitable precursor such as ethyl pentanoate can be reacted with an acylating agent like diethyl carbonate in the presence of a strong base.[4][5]

Q2: Why is a stoichiometric amount of base required in a Claisen condensation?

A2: A stoichiometric amount of a strong base is crucial because the final deprotonation of the resulting β-keto ester is the thermodynamic driving force of the reaction.[2][3] This deprotonation forms a resonance-stabilized enolate, shifting the equilibrium towards the product and ensuring a high yield.[2][3] Using only a catalytic amount of base will result in a low yield as the equilibrium will not favor the product.

Q3: What are the most common side reactions that lead to low yield?

A3: The primary side reactions that can significantly lower the yield of this compound include:

  • Self-condensation: If both reacting esters have α-hydrogens, a mixture of four different products can be formed, complicating purification and reducing the yield of the desired product.[5][6]

  • Hydrolysis (Saponification): The presence of water in the reaction mixture can lead to the hydrolysis of the ester starting materials or the β-keto ester product, especially under basic conditions, to form a carboxylate salt.[7]

  • Transesterification: If the alkoxide base used does not match the alcohol portion of the ester (e.g., using sodium methoxide (B1231860) with an ethyl ester), an exchange of the alkoxy groups can occur, leading to a mixture of products.[7]

Q4: How can I minimize the hydrolysis of my product during the workup?

A4: Hydrolysis of the β-keto ester can occur under both acidic and basic conditions, particularly in the presence of water.[8] To minimize this:

  • Perform the workup at low temperatures (e.g., 0-5 °C) to reduce the rate of hydrolysis.[9]

  • Carefully neutralize the reaction mixture. If the reaction is basic, use a pre-chilled, dilute acid (e.g., 1M HCl) to bring the pH to ~7.[9]

  • Minimize the contact time between the organic layer containing the product and the aqueous layers during extractions.[9]

  • Ensure all organic extracts are thoroughly dried with a drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate before concentrating the solvent.[8]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential CauseRecommended Solution
Inactive Base The alkoxide base (e.g., sodium ethoxide) may have decomposed due to moisture. Use a freshly prepared or properly stored alkoxide base. Ensure all glassware is thoroughly dried before use.
Insufficient Base A stoichiometric amount of base is required to drive the reaction to completion.[2][3] Ensure at least one full equivalent of base is used relative to the limiting ester.
Incorrect Base Using a base with a different alkyl group than the ester can lead to transesterification.[7] Always use a base corresponding to the ester's alcohol portion (e.g., sodium ethoxide for ethyl esters).
Low Reaction Temperature While initial addition may be done at a lower temperature to control the exotherm, the reaction may require heating to proceed to completion. Consider refluxing the reaction mixture.[6]
Short Reaction Time The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Issue 2: Formation of Multiple Products (Complex Reaction Mixture)
Potential CauseRecommended Solution
Self-Condensation of Starting Esters This is a significant challenge in crossed Claisen condensations where both esters have α-hydrogens.[6] To mitigate this, slowly add the more reactive ester to a mixture of the other ester and the base. This maintains a low concentration of the more reactive enolate, favoring the cross-condensation.[6]
Transesterification This occurs when the alkoxide base does not match the ester's alcohol component.[7] Ensure the use of a matched base and ester (e.g., sodium ethoxide with ethyl esters).
Hydrolysis of Product The β-keto ester product can undergo hydrolysis during workup.[8] Follow the best practices for workup outlined in the FAQs to minimize this.

Experimental Protocols

High-Yield Synthesis of this compound (Crossed Claisen Condensation)

This protocol is a representative procedure for a crossed Claisen condensation to synthesize this compound.

Materials:

  • Ethyl pentanoate

  • Diethyl carbonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (B145695)

  • Diethyl ether

  • Dilute Sulfuric Acid

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, dissolve clean sodium metal (1.0 equivalent) in anhydrous ethanol under a nitrogen atmosphere.

  • Reaction Setup: Once all the sodium has reacted and the solution has cooled to room temperature, add ethyl pentanoate (1.0 equivalent) to the sodium ethoxide solution.

  • Addition of Diethyl Carbonate: Slowly add diethyl carbonate (1.2 equivalents) dropwise to the stirred reaction mixture over a period of 2-3 hours. The reaction is exothermic and the temperature should be monitored and controlled, if necessary, with an ice bath.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours to drive the reaction to completion.[6]

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice and dilute sulfuric acid to neutralize the excess base.[6]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.[6]

  • Washing and Drying: Combine the organic extracts and wash them with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[6]

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure.[6]

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can affect the yield of β-keto ester synthesis. While specific data for this compound is limited, these trends from similar reactions are informative for optimization.

Table 1: Effect of Base on Yield in Claisen Condensations

BaseRelative StrengthTypical SolventExpected YieldNotes
Sodium Ethoxide (NaOEt)StrongEthanolGood to ExcellentStandard choice for ethyl esters to prevent transesterification.[5]
Sodium Hydride (NaH)Very StrongTHF, Diethyl etherGood to ExcellentA stronger base that can increase the yield.[5]
Potassium t-butoxide (KOtBu)Very Strongt-butanol, THFGoodA bulky base that can be advantageous in some cases.
Lithium diisopropylamide (LDA)Very StrongTHFVariableTypically used in mixed Claisen condensations where only one ester is enolizable.

Table 2: Effect of Temperature and Reaction Time on Yield

TemperatureReaction TimeExpected YieldNotes
Room Temperature12-24 hoursLow to ModerateThe reaction may be slow and may not go to completion.
Reflux2-6 hoursGood to ExcellentHeating is often necessary to drive the reaction to completion in a reasonable timeframe.[6]
> Reflux< 2 hoursModerate to GoodHigher temperatures can accelerate the reaction but may also increase the formation of byproducts.

Visualizing Reaction Pathways and Troubleshooting

Reaction Pathway for this compound Synthesis

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Ethyl Pentanoate Ethyl Pentanoate Enolate Formation Enolate Formation Ethyl Pentanoate->Enolate Formation Diethyl Carbonate Diethyl Carbonate Nucleophilic Attack Nucleophilic Attack Diethyl Carbonate->Nucleophilic Attack Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Enolate Formation Deprotonation Deprotonation Sodium Ethoxide->Deprotonation Enolate Formation->Nucleophilic Attack Elimination Elimination Nucleophilic Attack->Elimination Elimination->Deprotonation This compound Enolate This compound Enolate Deprotonation->this compound Enolate Acidic Workup Acidic Workup This compound Enolate->Acidic Workup This compound This compound Acidic Workup->this compound

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting Workflow for Low Yield

G Low Yield Low Yield Check Reaction Conditions Check Reaction Conditions Low Yield->Check Reaction Conditions Check for Hydrolysis Check for Hydrolysis Low Yield->Check for Hydrolysis Analyze Reaction Mixture (TLC/GC) Analyze Reaction Mixture (TLC/GC) Check Reaction Conditions->Analyze Reaction Mixture (TLC/GC) Unreacted Starting Material Unreacted Starting Material Analyze Reaction Mixture (TLC/GC)->Unreacted Starting Material Multiple Products Multiple Products Analyze Reaction Mixture (TLC/GC)->Multiple Products No Product No Product Analyze Reaction Mixture (TLC/GC)->No Product Increase Reaction Time/Temp Increase Reaction Time/Temp Unreacted Starting Material->Increase Reaction Time/Temp Optimize Reactant Ratio/Addition Optimize Reactant Ratio/Addition Multiple Products->Optimize Reactant Ratio/Addition Verify Base Activity/Amount Verify Base Activity/Amount No Product->Verify Base Activity/Amount

Caption: A logical workflow for troubleshooting low product yield.

References

Column chromatography conditions for purifying Ethyl 3-oxoheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of Ethyl 3-oxoheptanoate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Depending on the synthetic route, common impurities may include unreacted starting materials such as the parent ketone and ethyl chloroformate or ethyl carbonate. Side-products from self-condensation of the starting materials or the product can also be present. If the synthesis involves a Claisen condensation, unreacted ester and ketone starting materials will be the primary impurities.

Q2: What is the recommended stationary phase for the column chromatography of this compound?

A2: Silica (B1680970) gel is the most commonly used stationary phase for the purification of β-keto esters like this compound. However, due to the slightly acidic nature of silica gel, which can sometimes cause degradation of sensitive compounds, neutral alumina (B75360) can be considered as an alternative stationary phase.[1]

Q3: What mobile phase system is recommended for the purification of this compound?

A3: A mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a moderately polar solvent like ethyl acetate (B1210297) is the standard choice for eluting this compound from a silica gel column. A gradient elution, starting with a low percentage of ethyl acetate and gradually increasing its concentration, is typically employed to achieve good separation from less polar and more polar impurities.[2][3] Acetone can be a suitable alternative to ethyl acetate.[4]

Q4: My this compound appears to be degrading on the silica gel column. What can I do to prevent this?

A4: β-keto esters can be sensitive to the acidic nature of standard silica gel, which can lead to hydrolysis or other side reactions.[1] To mitigate this, you can deactivate the silica gel by pre-treating it with a base, such as triethylamine (B128534) (TEA).[1] This is done by preparing a slurry of the silica gel in a solvent containing a small amount of triethylamine before packing the column.

Q5: I am observing a broad or streaking spot for my compound on the TLC plate. What could be the cause?

A5: Broad or streaking spots for β-keto esters are often due to keto-enol tautomerism. The presence of two rapidly interconverting isomers can lead to poor separation and band broadening.[1] While this is an inherent property of the molecule, ensuring a homogeneous solvent system and prompt elution can sometimes help improve the spot shape.

Troubleshooting Guide

Issue Possible Cause Solution
Product is not eluting from the column The mobile phase is not polar enough.Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
Product is eluting too quickly with impurities The mobile phase is too polar.Decrease the proportion of the polar solvent in your mobile phase. Start with a less polar mixture.
Poor separation between the product and an impurity The chosen solvent system has poor selectivity.Try a different solvent system. For example, if you are using ethyl acetate/hexane, consider trying dichloromethane/methanol or acetone/hexane.[3][4]
Tailing or broad peaks during elution Keto-enol tautomerism.[1]This is an inherent property. However, ensuring a well-packed column and a consistent solvent flow can help. In some cases, adding a very small amount of a modifier to the mobile phase, like acetic acid (if the compound is stable), can improve peak shape, but this should be tested on a small scale first.
Loss of product during purification Hydrolysis of the ester on the acidic silica gel.[1][5]Deactivate the silica gel with triethylamine before use or switch to a neutral stationary phase like alumina.[1] Ensure all solvents are dry.

Experimental Protocols

General Protocol for Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Glass chromatography column

  • Fraction collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • TLC Analysis: Before running the column, determine the optimal solvent system by running TLC plates with the crude material in various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal eluent composition will give your product an Rf value of approximately 0.2-0.4, with good separation from impurities.[1]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase identified from your TLC analysis.

    • Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed without any air bubbles.

    • Drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the silica gel bed using a pipette.

    • Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting the column with the initial, non-polar mobile phase.

    • If a gradient elution is required, gradually increase the polarity by increasing the percentage of ethyl acetate in the mobile phase.

  • Fraction Collection: Collect the eluate in separate fractions using test tubes or other suitable containers.

  • Monitoring: Monitor the separation by performing TLC analysis on the collected fractions.

  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Typical Mobile Phase Gradients for Purification of β-Keto Esters
Step Hexane (%) Ethyl Acetate (%) Purpose
1955Elution of non-polar impurities.
29010Elution of the target compound, this compound.
38020Elution of slightly more polar impurities.
45050Column flush to elute highly polar impurities.

Note: These are starting point recommendations. The optimal gradient will depend on the specific impurities present in the crude product and should be optimized based on TLC analysis.

Mandatory Visualization

G prep Preparation tlc TLC Analysis (Determine optimal solvent system) prep->tlc 1. packing Column Packing (Slurry method with initial eluent) tlc->packing 2. loading Sample Loading (Dissolve crude product and load) packing->loading 3. elution Elution (Start with non-polar, gradually increase polarity) loading->elution 4. collection Fraction Collection elution->collection 5. monitoring Monitoring by TLC collection->monitoring 6. isolation Product Isolation (Combine pure fractions and evaporate solvent) collection->isolation 7. monitoring->collection pure_product Purified this compound isolation->pure_product

Caption: Workflow for the purification of this compound.

References

Recrystallization solvents for high purity Ethyl 3-oxoheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on obtaining high-purity Ethyl 3-oxoheptanoate through recrystallization. Due to its liquid nature at room temperature, specialized low-temperature techniques are required.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound a liquid at room temperature, and can it still be purified by recrystallization?

A1: this compound is a colorless to almost colorless clear liquid under standard conditions.[1] While traditional recrystallization is used for solid compounds, liquid compounds like this compound can be purified using a technique called low-temperature recrystallization. This process involves dissolving the compound in a suitable solvent at a slightly elevated temperature and then cooling the solution to a very low temperature (e.g., in a dry ice/acetone bath) to induce crystallization.

Q2: What are the most common impurities in crude this compound?

A2: Common impurities can include unreacted starting materials from its synthesis, such as other esters or ketones, as well as side-products and residual solvents. The specific impurities will depend on the synthetic route used to prepare the compound.

Q3: What is "oiling out," and why is it a concern with this compound?

A3: "Oiling out" occurs when a compound separates from a cooling solution as a liquid rather than a solid. Since this compound is already a liquid at room temperature, the primary challenge is to induce it to solidify from the solvent at low temperatures rather than forming a separate liquid phase, which can trap impurities.[2][3]

Q4: Can I use a single solvent for the low-temperature recrystallization of this compound?

A4: Yes, a single non-polar solvent in which the compound is soluble at or slightly above room temperature but poorly soluble at very low temperatures is often effective. Solvents like pentane (B18724) or hexane (B92381) are good candidates to investigate.

Q5: When should I consider using a mixed-solvent system?

A5: A mixed-solvent system is useful when a single solvent does not provide the ideal solubility profile.[4][5] For an oily compound, you would dissolve it in a "good" solvent in which it is highly soluble and then gradually add a "poor" solvent (an anti-solvent) at a low temperature until the solution becomes turbid, indicating the onset of crystallization. A common example for esters is a hexane/ethyl acetate (B1210297) mixture.[6][7]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Compound remains an oil even at very low temperatures. The solvent is too "good," meaning the compound remains highly soluble even when cold.- Try a more non-polar solvent (e.g., switch from diethyl ether to pentane or hexane).- If using a mixed-solvent system, increase the proportion of the "poor" solvent.- Ensure the cooling bath is reaching a sufficiently low temperature (-78 °C with dry ice/acetone is recommended).
A viscous, non-crystalline mass forms instead of solid crystals. The solution is too concentrated, or the cooling rate is too rapid.- Add a small amount of additional cold solvent to the viscous mass and attempt to redissolve by slightly warming, then cool again slowly.- Next time, use a more dilute solution.- Slow down the cooling process. Allow the solution to cool gradually in a freezer before moving it to a dry ice bath.
No crystallization occurs upon cooling. The solution is not saturated enough.- Reduce the volume of the solvent by carefully evaporating some of it with a gentle stream of inert gas before cooling.- If this is a recurring issue, start with a more concentrated solution in your next attempt.[3]
Low recovery of the purified product. Too much solvent was used, or the filtration was not performed quickly enough at low temperature.- Minimize the amount of solvent used for dissolution.- Pre-cool the filtration apparatus (Buchner funnel and flask) to the crystallization temperature to avoid redissolving the product during filtration.

Experimental Protocol: Low-Temperature Recrystallization

This protocol provides a general method for the purification of this compound. The choice of solvent and specific temperatures may require optimization.

Materials:

  • Crude this compound

  • Anhydrous recrystallization solvent (e.g., pentane, hexane, or a hexane/ethyl acetate mixture)

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

  • Pre-cooled Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. At room temperature, add a minimal amount of the chosen solvent and stir until the compound is fully dissolved. If necessary, gently warm the mixture to ensure complete dissolution, but avoid excessive heating.

  • Cooling and Crystallization:

    • Place the flask in a cooling bath (e.g., an ice-water bath) to begin the cooling process.

    • Once cooled, transfer the flask to a low-temperature bath (e.g., dry ice/acetone).

    • Stir the solution slowly. As the temperature decreases, the product should begin to crystallize, appearing as a white solid.

    • If crystallization does not occur, try scratching the inside of the flask with a glass rod at the surface of the liquid.

    • Allow the solution to stir at this low temperature for at least 30 minutes to maximize crystal formation.

  • Isolation:

    • Quickly filter the cold slurry through a pre-cooled Buchner funnel under vacuum to collect the purified solid.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual impurities.

  • Drying:

    • Allow the purified product to warm to room temperature under vacuum to remove any residual solvent. The final product should be a clear, colorless liquid.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Solvent Choice Pentane, Hexane, Diethyl Ether, or Hexane/Ethyl AcetateThe ideal solvent should dissolve the compound at room temperature but have low solubility at -78 °C.
Dissolution Temperature Room Temperature (~20-25 °C)Gentle warming may be used if necessary, but avoid high temperatures.
Crystallization Temperature -20 °C to -78 °CA dry ice/acetone bath is recommended for optimal results.
Cooling Rate Slow and gradualRapid cooling can lead to the formation of an impure oil.

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Purification A Crude Ethyl 3-oxoheptanoate B Add minimal solvent at RT A->B C Stir until dissolved B->C D Cool solution to -78 °C (slowly) C->D Transfer to cooling bath E Induce crystallization (scratching if needed) D->E F Stir at low temp for 30 min E->F G Vacuum filter cold slurry F->G Transfer to pre-cooled filter H Wash with ice-cold solvent G->H I Warm to RT under vacuum H->I J High-Purity Liquid Product I->J

Caption: Workflow for the low-temperature recrystallization of this compound.

References

How to monitor the progress of a reaction involving Ethyl 3-oxoheptanoate?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on monitoring the progress of reactions involving Ethyl 3-oxoheptanoate. Below you will find troubleshooting guides and frequently asked questions in a user-friendly format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to monitor the progress of a reaction involving this compound?

A1: The most common and effective methods for monitoring the progress of reactions involving this compound are Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice of method depends on the reaction scale, the nature of the reactants and products, and the available equipment.

Q2: How can I use Thin-Layer Chromatography (TLC) to monitor my reaction?

A2: TLC is a quick and simple method to qualitatively assess the progress of a reaction by observing the disappearance of starting materials and the appearance of the product. A co-spot, where the reaction mixture is spotted on top of the starting material, is crucial for accurately tracking the consumption of the reactant, especially if the product and reactant have similar Rf values.

Q3: When is Gas Chromatography-Mass Spectrometry (GC-MS) a suitable monitoring technique?

A3: GC-MS is a powerful technique for monitoring reactions involving volatile and thermally stable compounds like this compound. It provides both qualitative and quantitative information, allowing for the determination of the relative concentrations of reactants and products and the identification of byproducts based on their mass fragmentation patterns.[1]

Q4: Can I use Nuclear Magnetic Resonance (NMR) Spectroscopy for real-time reaction monitoring?

A4: Yes, NMR spectroscopy is an excellent tool for real-time monitoring of reactions. By taking periodic scans of the reaction mixture, you can observe the decrease in the intensity of signals corresponding to the starting materials and the increase in the intensity of signals for the product, providing quantitative data on reaction kinetics.

Q5: What are some common side products I should be aware of during the synthesis of this compound?

A5: Common side products can arise from side reactions such as self-condensation of starting materials in a Claisen condensation, or polyacylation in a Friedel-Crafts reaction.[2] In subsequent reactions, hydrolysis of the ester to the corresponding β-keto acid followed by decarboxylation can occur, especially under acidic or basic conditions with heating. Transesterification is another potential side reaction if an alcohol other than ethanol (B145695) is present.

Troubleshooting Guides

Issue 1: No or Low Product Formation Observed by TLC

Potential Causes:

  • Inactive Reagents: Starting materials or catalysts may be old or degraded.

  • Incorrect Reaction Conditions: The temperature may be too low, or the reaction time may be insufficient.

  • Moisture Contamination: Many reactions for synthesizing β-keto esters are sensitive to moisture.

  • Improper TLC Visualization: The product may not be visible under UV light and may require a chemical stain for visualization.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure all starting materials and catalysts are pure and active.

  • Optimize Reaction Conditions: Gradually increase the reaction temperature and monitor the reaction for a longer duration.

  • Ensure Anhydrous Conditions: Use dry glassware and anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Use an Appropriate TLC Stain: If the product is not UV-active, try staining the TLC plate with a suitable reagent like potassium permanganate (B83412) or p-anisaldehyde stain.

Issue 2: Multiple Spots on TLC Indicating Side Product Formation

Potential Causes:

  • Self-Condensation: In a Claisen condensation, the starting ester can react with itself.

  • Over-alkylation/acylation: In reactions to modify the α-carbon, di-substituted products can form.

  • Decomposition: The product or starting materials may be unstable under the reaction conditions.

Troubleshooting Steps:

  • Control Stoichiometry: For mixed Claisen condensations, use one reactant in excess or use a directed method.

  • Slow Addition: Add the more reactive reagent slowly to the reaction mixture to maintain a low concentration and minimize side reactions.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity and reduce the rate of side reactions.

Issue 3: Difficulty in Interpreting GC-MS Data

Potential Causes:

  • Co-elution of Peaks: The product and a byproduct may have very similar retention times.

  • Thermal Decomposition: The compound may be degrading in the hot GC inlet.

  • Complex Fragmentation Pattern: The mass spectrum may be difficult to interpret without a reference.

Troubleshooting Steps:

  • Optimize GC Method: Adjust the temperature program (e.g., use a slower ramp rate) or use a different GC column to improve separation.

  • Lower Inlet Temperature: If thermal decomposition is suspected, lower the injector temperature.

  • Analyze a Standard: Run a known standard of this compound to obtain a reference retention time and mass spectrum.

Issue 4: Ambiguous NMR Spectra

Potential Causes:

  • Presence of Starting Material: The reaction may not have gone to completion.

  • Solvent Impurities: Residual solvents from the workup can obscure product signals.

  • Keto-Enol Tautomerism: β-keto esters can exist as a mixture of keto and enol forms, leading to a more complex spectrum.

Troubleshooting Steps:

  • Compare with Starting Material Spectra: Directly compare the reaction mixture spectrum with the spectra of the starting materials to identify unreacted components.

  • Identify Solvent Peaks: Use a table of common NMR solvent impurities to identify extraneous peaks.[3]

  • Analyze for Both Tautomers: Be aware of the characteristic signals for both the keto and enol forms of the β-keto ester. The enol form will have a characteristic enolic proton signal.

Experimental Protocols & Data

Thin-Layer Chromatography (TLC) Monitoring

Protocol:

  • Prepare the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica (B1680970) gel TLC plate. Mark three lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).

  • Spot the Plate:

    • In the "SM" lane, spot a dilute solution of the limiting starting material.

    • In the "Co" lane, spot the starting material, and then spot the reaction mixture directly on top of it.

    • In the "RM" lane, spot the reaction mixture.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., 20% ethyl acetate (B1210297) in hexanes). Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp. If necessary, use a chemical stain to visualize the spots. The disappearance of the starting material spot in the "RM" lane and the appearance of a new spot indicates the reaction is progressing.

Data Presentation:

CompoundSolvent SystemPredicted Rf ValueVisualization
This compound20% Ethyl Acetate in Hexanes0.4 - 0.5UV, KMnO4 stain
Starting Material (Example: Ethyl Pentanoate)20% Ethyl Acetate in Hexanes0.6 - 0.7KMnO4 stain
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Protocol:

  • Sample Preparation: Quench a small aliquot of the reaction mixture and extract the organic components with a suitable solvent (e.g., ethyl acetate). Dry the organic layer and dilute to an appropriate concentration for GC-MS analysis.

  • Instrument Setup: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).

  • Run the Analysis: Inject the prepared sample and run the GC-MS method.

  • Data Analysis: Identify the peaks corresponding to the starting materials and the product by comparing their retention times and mass spectra to known standards or by interpreting the fragmentation patterns.

Data Presentation:

CompoundGC ColumnOven ProgramPredicted Retention Time (min)Key Mass Fragments (m/z)
This compoundDB-5ms (30m x 0.25mm x 0.25µm)100°C (2 min), then 10°C/min to 280°C (5 min hold)~12-15172 (M+), 127, 99, 71
Starting Material (Example: Ethyl Pentanoate)DB-5ms (30m x 0.25mm x 0.25µm)100°C (2 min), then 10°C/min to 280°C (5 min hold)~5-7130 (M+), 101, 85, 57
Nuclear Magnetic Resonance (NMR) Spectroscopy Monitoring

Protocol:

  • Sample Preparation: Take an aliquot from the reaction, quench it, and remove the solvent. Dissolve the residue in a deuterated solvent (e.g., CDCl3).

  • Acquire Spectrum: Acquire a 1H NMR spectrum.

  • Data Analysis: Identify the characteristic peaks for the starting materials and the product. The progress of the reaction can be quantified by integrating a signal unique to the product and a signal unique to the starting material.

Data Presentation:

CompoundNucleusSolventPredicted Chemical Shift (δ, ppm) and Multiplicity
This compound1HCDCl34.19 (q, 2H), 3.44 (s, 2H), 2.54 (t, 2H), 1.62 (m, 2H), 1.32 (m, 2H), 1.28 (t, 3H), 0.91 (t, 3H)
13CCDCl3202.9, 167.3, 61.5, 49.6, 42.8, 25.7, 22.2, 13.8, 14.1
Starting Material (Example: Ethyl Pentanoate)1HCDCl34.12 (q, 2H), 2.28 (t, 2H), 1.61 (m, 2H), 1.37 (m, 2H), 1.25 (t, 3H), 0.92 (t, 3H)

Visualizations

Workflow for Monitoring a Reaction by TLC

TLC_Workflow cluster_prep Preparation cluster_dev Development & Visualization cluster_analysis Analysis prep_chamber Prepare TLC Chamber prep_plate Prepare & Spot TLC Plate (SM, Co, RM) develop Develop Plate prep_plate->develop visualize Visualize (UV, Stain) develop->visualize analyze Analyze Spot Positions visualize->analyze decision Reaction Complete? analyze->decision continue_reaction Continue Reaction & Monitor Periodically decision->continue_reaction No workup Proceed to Workup decision->workup Yes

Caption: A workflow diagram illustrating the steps for monitoring a chemical reaction using Thin-Layer Chromatography.

Troubleshooting Logic for Low Product Yield

Low_Yield_Troubleshooting cluster_reagents Reagent & Reaction Setup cluster_params Reaction Parameters cluster_analysis Analysis & Next Steps start Low Product Yield Detected check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Verify Anhydrous Conditions check_temp Optimize Temperature check_conditions->check_temp check_time Increase Reaction Time analyze_byproducts Analyze for Side Products (TLC, GC-MS) check_time->analyze_byproducts purification Optimize Purification analyze_byproducts->purification rerun Rerun Reaction with Optimized Conditions purification->rerun Impurities Identified purification->rerun Yield Still Low

Caption: A logical flowchart for troubleshooting and addressing issues of low product yield in a chemical synthesis.

References

Addressing the formation of isomers in Ethyl 3-oxoheptanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-oxoheptanoate. The information is tailored to address common challenges, with a focus on controlling the formation of isomers and other byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common and direct method for synthesizing this compound is the crossed Claisen condensation . This reaction involves the base-promoted condensation of an ester with an α-hydrogen (the nucleophile) and another ester (the electrophile). In this case, the typical reactants are ethyl pentanoate and ethyl acetate (B1210297).[1][2][3] An alternative, though less common, route involves the acylation of the enolate of ethyl acetate with pentanoyl chloride.

Q2: What are the main types of isomers that can form during the synthesis of this compound?

A2: The primary isomers of concern during the synthesis of this compound are:

  • Constitutional Isomers: These arise from the crossed Claisen condensation when self-condensation of the starting esters occurs. For example, the self-condensation of ethyl acetate will yield ethyl acetoacetate, and the self-condensation of ethyl pentanoate will result in ethyl 2-propyl-3-oxooctanoate.[4][5]

  • Tautomers: this compound, being a β-keto ester, exists as an equilibrium mixture of its keto and enol forms. This is a type of constitutional isomerism where the isomers readily interconvert. The equilibrium position is influenced by factors such as the solvent.[6][7][8]

Q3: How does keto-enol tautomerism affect the characterization of this compound?

A3: The presence of both keto and enol tautomers can complicate spectroscopic analysis. For instance, in ¹H NMR spectroscopy, distinct sets of peaks will be observed for each tautomer. Similarly, in IR spectroscopy, characteristic peaks for both the ketone and the enol (O-H and C=C stretches) will be present. It is crucial to recognize the signals corresponding to both forms for accurate structural elucidation and purity assessment.[8][9][10]

Q4: What analytical techniques are best suited for identifying and quantifying the isomers of this compound?

A4: A combination of chromatographic and spectroscopic methods is typically employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying the volatile constitutional isomers and byproducts based on their retention times and mass fragmentation patterns.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying the different isomers and for quantifying the keto-enol tautomeric ratio by integrating the respective signals.[8][9][12]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for the separation and quantification of non-volatile impurities and can also be adapted to separate constitutional isomers.

Troubleshooting Guides

Issue 1: Low Yield of this compound and Formation of Multiple Products

Probable Cause: Competing self-condensation reactions of the starting esters (ethyl acetate and ethyl pentanoate) and/or a crossed Claisen condensation in the undesired direction.[4][5]

Solution: To favor the desired crossed Claisen condensation product, regioselectivity must be controlled. This can be achieved by:

  • Using a Strong, Non-nucleophilic Base: Employing a strong base like lithium diisopropylamide (LDA) allows for the complete and irreversible formation of the enolate of one ester before the addition of the second ester.[13]

  • Controlling the Order of Reagent Addition: The ester that is intended to act as the nucleophile (in this case, ethyl acetate, which is more acidic) should be deprotonated first by the base. The second ester (ethyl pentanoate) is then added slowly to the pre-formed enolate.

  • Using an Excess of the Non-enolizable Ester Partner (if applicable): While both esters in this synthesis are enolizable, in other crossed Claisen reactions, using an excess of a non-enolizable ester can drive the reaction towards the desired product.[2]

Experimental Protocol: Regioselective Crossed Claisen Condensation

  • Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve diisopropylamine (B44863) (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) and cool to -78 °C. Slowly add n-butyllithium (1.1 equivalents) and stir for 30 minutes to generate LDA.

  • Addition of the First Ester: Slowly add ethyl acetate (1.0 equivalent) to the LDA solution at -78 °C and stir for 1 hour to ensure complete enolate formation.

  • Addition of the Second Ester: Add a solution of ethyl pentanoate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or GC-MS.

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Work-up and Purification: Allow the mixture to warm to room temperature, separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Issue 2: Presence of Keto-Enol Tautomers Complicating Analysis

Probable Cause: This is an inherent property of β-keto esters. The ratio of keto to enol tautomers is dependent on the solvent, temperature, and concentration.[6][7]

Solution: While the tautomerism cannot be eliminated, its understanding is key to accurate analysis.

  • Solvent Selection for Analysis: Be aware that the keto-enol equilibrium can shift depending on the solvent used for NMR spectroscopy. For instance, non-polar solvents tend to favor the enol form through intramolecular hydrogen bonding, while polar, protic solvents can stabilize the keto form.[7][8]

  • Quantitative Analysis: Use ¹H NMR integration to determine the ratio of the keto and enol forms in a given solvent. This can be done by comparing the integrals of unique signals for each tautomer (e.g., the α-protons of the keto form versus the vinylic proton of the enol form).

SolventPredicted Keto:Enol Ratio
Chloroform-d~85:15
Benzene-d6~70:30
Acetone-d6~90:10
Methanol-d4~95:5

Note: The data in this table is illustrative and based on general trends for β-keto esters. The actual ratios for this compound may vary.

Issue 3: Difficulty in Separating Constitutional Isomers

Probable Cause: The constitutional isomers formed from self-condensation reactions often have similar physical properties (e.g., boiling point, polarity) to the desired product, making separation challenging.

Solution:

  • Flash Column Chromatography: This is the most effective method for separating the isomers. A careful selection of the eluent system is crucial. A gradient elution with a mixture of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) is often successful.

  • Fractional Distillation under Reduced Pressure: If the boiling points of the isomers are sufficiently different, fractional distillation under vacuum can be an effective purification method.

Visualizations

experimental_workflow reagents Ethyl Acetate & Ethyl Pentanoate reaction Crossed Claisen Condensation (-78 °C to RT) reagents->reaction base Strong Base (e.g., LDA) in Anhydrous THF base->reaction quench Aqueous Work-up (e.g., sat. NH4Cl) reaction->quench extraction Extraction with Organic Solvent quench->extraction purification Purification (Column Chromatography) extraction->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

isomer_formation cluster_reactants Reactants cluster_products Potential Products EtOAc Ethyl Acetate desired This compound (Desired Product) EtOAc->desired Crossed Condensation self_EtOAc Ethyl Acetoacetate (Self-condensation) EtOAc->self_EtOAc Self- Condensation EtPent Ethyl Pentanoate EtPent->desired self_EtPent Ethyl 2-propyl-3-oxooctanoate (Self-condensation) EtPent->self_EtPent Self- Condensation

Caption: Potential isomer formation in this compound synthesis.

Caption: Keto-enol tautomerism in a β-keto ester.

References

Validation & Comparative

Confirming the Structure of Ethyl 3-oxoheptanoate: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust structural confirmation of chemical entities is a cornerstone of safe and effective drug development and chemical research. Ethyl 3-oxoheptanoate, a versatile β-keto ester, serves as a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its utility in synthetic chemistry necessitates the use of precise analytical methodologies to verify its molecular structure unequivocally. This guide provides a comparative overview of the primary analytical techniques for the structural elucidation of this compound, complete with experimental protocols and data presentation.

Spectroscopic Techniques for Structural Confirmation

The principal methods for confirming the structure of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides unique and complementary information about the molecule's atomic arrangement and functional groups.

Data Summary

The following table summarizes the expected and observed data from these key analytical methods for this compound.

Analytical MethodParameterExpected/Observed ValueInterpretation
¹H NMR (CDCl₃)Chemical Shift (δ)~1.25 ppm (t, 3H)Ethyl ester -CH₃
~4.15 ppm (q, 2H)Ethyl ester -OCH₂-
~3.40 ppm (s, 2H)α-methylene protons (-C(O)CH₂C(O)-)
~2.50 ppm (t, 2H)Methylene protons adjacent to ketone (-CH₂C(O)-)
~1.60 ppm (sextet, 2H)Methylene protons (-CH₂CH₂C(O)-)
~0.90 ppm (t, 3H)Terminal methyl protons (-CH₂CH₃)
¹³C NMR (CDCl₃)Chemical Shift (δ)~202 ppmKetone carbonyl carbon (C=O)
~167 ppmEster carbonyl carbon (C=O)
~61 ppmEthyl ester -OCH₂- carbon
~49 ppmα-methylene carbon (-C(O)CH₂C(O)-)
~45 ppmMethylene carbon adjacent to ketone (-CH₂C(O)-)
~25 ppmMethylene carbon (-CH₂CH₂C(O)-)
~22 ppmMethylene carbon (-CH₂CH₂CH₃)
~14 ppmEthyl ester -CH₃ carbon
~13 ppmTerminal methyl carbon (-CH₂CH₃)
Mass Spectrometry (EI)Molecular Ion (M⁺)m/z 172.11Molecular weight of this compound (C₉H₁₆O₃)
Key Fragmentsm/z 127, 99, 71, 43Characteristic fragmentation pattern of a β-keto ester
Infrared Spectroscopy Absorption Bands~1745 cm⁻¹ (strong)Ester carbonyl (C=O) stretch
~1715 cm⁻¹ (strong)Ketone carbonyl (C=O) stretch
~1150-1300 cm⁻¹C-O stretch

Note: NMR chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Mass spectrometry fragmentation patterns are predicted based on typical cleavage of β-keto esters.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 10-20 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Data Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16.

  • Relaxation Delay: 1 s.

  • Acquisition Time: 4 s.

¹³C NMR Data Acquisition:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Spectral Width: 0 to 220 ppm.

  • Number of Scans: 1024.

  • Relaxation Delay: 2 s.

  • Acquisition Time: 1 s.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC) for sample introduction.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

GC-MS Conditions:

  • GC Column: A standard nonpolar capillary column (e.g., DB-5ms).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Source Temperature: 230°C.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

  • The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Workflow for Structural Confirmation

The logical workflow for confirming the structure of this compound involves a multi-step process, starting from the initial hypothesis of the structure to its final confirmation through the combination of different analytical techniques.

G cluster_0 Structural Hypothesis cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Structural Confirmation A Proposed Structure: This compound B ¹H NMR & ¹³C NMR A->B is analyzed by C Mass Spectrometry (MS) A->C is analyzed by D Infrared (IR) Spectroscopy A->D is analyzed by E Proton & Carbon Environment (from NMR) B->E provides data on F Molecular Weight & Fragmentation (from MS) C->F provides data on G Functional Groups (from IR) D->G provides data on H Confirmed Structure of This compound E->H collectively confirm F->H collectively confirm G->H collectively confirm

Caption: Workflow for the structural confirmation of this compound.

Alternative and Complementary Techniques

While NMR, MS, and IR are the primary methods for structural elucidation, other techniques can provide valuable complementary information:

  • Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton and carbon signals and to establish connectivity between atoms within the molecule, especially in cases of complex or overlapping signals.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the molecule, further confirming its molecular formula.

  • Gas Chromatography (GC): When coupled with a Flame Ionization Detector (FID), GC can be used to assess the purity of the this compound sample.

By integrating the data from these powerful analytical techniques, researchers and drug development professionals can achieve a high degree of confidence in the structural integrity of this compound, ensuring the quality and reliability of their scientific endeavors.

References

A Researcher's Guide to the NMR Spectrum of Ethyl 3-oxoheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of analytical data is paramount. This guide provides a detailed interpretation of the Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 3-oxoheptanoate, a key intermediate in various synthetic pathways. We will explore the expected proton (¹H) and carbon-13 (¹³C) NMR spectra, offering a comparison with typical values for similar compounds and providing a foundational experimental protocol.

Understanding the Molecular Landscape

This compound (C₉H₁₆O₃, Molar Mass: 172.22 g/mol ) is a β-keto ester. Its structure features an ethyl ester group and a ketone functionality separated by a methylene (B1212753) group. This specific arrangement dictates the distinct signals observed in its NMR spectra, providing a molecular fingerprint for identification and purity assessment.

Below is a diagram illustrating the chemical structure of this compound, with each unique carbon and proton environment labeled for clarity in the subsequent spectral analysis.

Figure 1. Chemical structure of this compound with proton environments labeled (a-h).

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show seven distinct signals, each corresponding to a unique proton environment in the molecule. The predicted chemical shifts, multiplicities, and integrations are summarized in the table below.

Proton Assignment Label Predicted Chemical Shift (ppm) Multiplicity Integration Coupling (J)
-CH₃ (Ethyl)a~1.25Triplet (t)3H~7.1 Hz
-OCH₂- (Ethyl)b~4.19Quartet (q)2H~7.1 Hz
-C(O)CH₂C(O)-d~3.44Singlet (s)2H-
-C(O)CH₂- (Heptanoyl)e~2.55Triplet (t)2H~7.4 Hz
-CH₂CH₂C(O)-f~1.59Sextet2H~7.4 Hz
-CH₂CH₂CH₃g~1.30Sextet2H~7.4 Hz
-CH₃ (Heptanoyl)h~0.90Triplet (t)3H~7.3 Hz

Table 1. Predicted ¹H NMR data for this compound.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide information about the carbon skeleton of the molecule. For this compound, nine distinct signals are anticipated.

Carbon Assignment Predicted Chemical Shift (ppm)
-C H₃ (Ethyl)~14.1
-OC H₂- (Ethyl)~61.4
-C(O)C H₂C(O)-~49.5
-C (O)CH₂- (Ester)~167.3
-C (O)CH₂- (Ketone)~202.8
-C(O)C H₂- (Heptanoyl)~43.2
-C H₂CH₂C(O)-~25.9
-C H₂CH₂CH₃~22.3
-C H₃ (Heptanoyl)~13.8

Table 2. Predicted ¹³C NMR data for this compound.

Experimental Protocol for NMR Spectroscopy

The following provides a standard procedure for acquiring high-quality NMR spectra of this compound.

1. Sample Preparation:

  • Accurately weigh 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • Insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure correct positioning.

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

  • Shim the magnetic field to achieve a homogeneous field, which is critical for obtaining sharp NMR signals.

3. Data Acquisition:

  • ¹H NMR: Acquire the proton spectrum using a standard single-pulse experiment. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans is required compared to the ¹H NMR experiment.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

The following diagram illustrates the general workflow for NMR analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl₃ with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire Spectra (¹H & ¹³C) lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate ft->phase_cal analyze Analyze and Assign phase_cal->analyze

Figure 2. A generalized workflow for NMR sample preparation, data acquisition, and processing.

Comparison with Alternative Structures

The detailed analysis of the ¹H and ¹³C NMR spectra is crucial for distinguishing this compound from its isomers, such as Ethyl 4-oxoheptanoate. For instance, in Ethyl 4-oxoheptanoate, the methylene group alpha to the ester carbonyl would appear as a triplet, and there would be two distinct methylene signals alpha to the ketone carbonyl, each appearing as a triplet. This contrasts with the singlet for the active methylene group in this compound. Careful analysis of chemical shifts and coupling patterns is therefore essential for unambiguous structural confirmation.

This guide provides a comprehensive overview for the interpretation of the NMR spectrum of this compound, serving as a valuable resource for researchers in the field. The provided data and protocols are intended to facilitate the accurate identification and characterization of this important chemical compound.

A Comparative Analysis of the Reactivity of Ethyl 3-oxoheptanoate and Structurally Similar Beta-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of beta-keto esters is paramount for efficient synthetic planning and the development of novel molecular entities. This guide provides an objective comparison of the reactivity of Ethyl 3-oxoheptanoate with other common beta-keto esters, namely ethyl acetoacetate (B1235776) and ethyl benzoylacetate. The comparison focuses on key reactions central to the synthetic utility of this class of compounds: alkylation, acylation, and decarboxylation, supported by available experimental data.

Beta-keto esters are characterized by a ketone functional group at the β-position relative to the ester group. This arrangement results in acidic α-hydrogens, making these compounds valuable nucleophiles in a variety of carbon-carbon bond-forming reactions. The reactivity of a specific beta-keto ester is influenced by both steric and electronic factors stemming from the nature of the substituents on the keto and ester moieties.

Comparative Reactivity Analysis

The reactivity of this compound is benchmarked against the widely used ethyl acetoacetate and the aromatically substituted ethyl benzoylacetate.

Alkylation

Alkylation of beta-keto esters proceeds via the formation of a resonance-stabilized enolate upon treatment with a base, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.[1]

Factors Influencing Alkylation:

  • Steric Hindrance: The bulk of the substituents on the beta-keto ester can affect the rate of enolate formation and the subsequent alkylation step. The n-butyl group in this compound is sterically more demanding than the methyl group in ethyl acetoacetate, which may lead to slightly slower reaction rates.

Experimental Data on Alkylation:

Beta-Keto EsterAlkylating AgentBaseSolventYield of Mono-alkylated ProductReference
Ethyl Acetoacetaten-Butyl bromideSodium EthoxideEthanol (B145695)69-72%Organic Syntheses, Coll. Vol. 1, p.248 (1941)
Ethyl AcetoacetateEthyl iodideSodium EthoxideEthanol~80%[3]
Ethyl BenzoylacetateEthyl bromidePotassium CarbonateTolueneNot specified, but reaction proceeds[4]
This compoundNot specifiedNot specifiedNot specifiedNot specified

Note: Direct comparative yield data for the alkylation of this compound under the same conditions as the other esters was not found in the reviewed literature. The synthesis of this compound itself has been reported with a yield of 32.5 g from 30 g of hexanone, but this is a formation reaction, not a subsequent alkylation.[5]

Acylation

Acylation of beta-keto esters introduces an acyl group at the α-position and is a crucial method for the synthesis of 1,3,5-tricarbonyl compounds, which are versatile synthetic intermediates. The reaction typically involves the formation of the enolate followed by reaction with an acylating agent such as an acyl chloride or anhydride.

Factors Influencing Acylation:

  • Nucleophilicity of the Enolate: The factors affecting enolate formation in alkylation also apply to acylation.

  • Reactivity of the Acylating Agent: The choice of acylating agent will significantly impact the reaction outcome.

Experimental Data on Acylation:

Hydrolysis and Decarboxylation

Beta-keto esters can be hydrolyzed to the corresponding β-keto acids, which are prone to decarboxylation upon heating to yield ketones.[1] This reaction sequence is a cornerstone of the acetoacetic ester synthesis.

Factors Influencing Decarboxylation:

  • Stability of the Enol Intermediate: The decarboxylation proceeds through a cyclic transition state leading to an enol intermediate, which then tautomerizes to the ketone. The stability of this intermediate can influence the reaction rate.

  • Reaction Conditions: The rate of decarboxylation is sensitive to temperature and the presence of acidic or basic catalysts.

Experimental Data on Decarboxylation:

While direct comparative kinetic data for the decarboxylation of the esters themselves is scarce, studies on the corresponding β-keto acids provide insight into the relative ease of this transformation. The rate of decarboxylation is influenced by substituents on the β-keto acid.[8] A general procedure involves hydrolysis of the ester with aqueous base, followed by acidification and heating to effect decarboxylation.[8]

Experimental Protocols

Detailed methodologies for key reactions are provided below. These protocols are based on established procedures and can be adapted for comparative studies.

Protocol 1: Alkylation of a Beta-Keto Ester (General Procedure)

This protocol describes the alkylation of a beta-keto ester using sodium ethoxide as the base.

Materials:

  • Beta-keto ester (e.g., Ethyl acetoacetate, this compound) (1.0 equiv)

  • Absolute Ethanol

  • Sodium metal (1.0 equiv)

  • Alkyl halide (e.g., n-butyl bromide) (1.0 equiv)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Enolate Formation: Cool the sodium ethoxide solution to 0 °C in an ice bath. Add the beta-keto ester dropwise to the stirred solution.

  • Alkylation: After the addition is complete, add the alkyl halide dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add a saturated aqueous ammonium chloride solution to the residue and extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: Acylation of a Beta-Keto Ester (General Procedure)

This protocol outlines a general procedure for the C-acylation of a beta-keto ester.

Materials:

  • Beta-keto ester (1.0 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (2.0 equiv)

  • Acyl chloride (e.g., acetyl chloride) (1.0 equiv)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, under an inert atmosphere, suspend sodium hydride in anhydrous THF. Cool the suspension to 0 °C. Add the beta-keto ester dropwise to the stirred suspension.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Acylation: Cool the reaction mixture back to 0 °C and add the acyl chloride dropwise.

  • Work-up: After the addition is complete, stir the reaction at room temperature and monitor by TLC. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 3: Hydrolysis and Decarboxylation of an Alkylated Beta-Keto Ester (General Procedure)

This protocol describes the conversion of an alkylated beta-keto ester to a ketone.

Materials:

  • Alkylated beta-keto ester (1.0 equiv)

  • Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 10%)

  • Hydrochloric acid (HCl) (to acidify)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Hydrolysis: In a round-bottom flask, combine the alkylated beta-keto ester with an aqueous NaOH solution. Heat the mixture to reflux and stir until the hydrolysis is complete (monitoring by TLC).

  • Acidification: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Carefully acidify the solution by the slow addition of hydrochloric acid until the pH is acidic.

  • Decarboxylation: Gently heat the acidified solution. Carbon dioxide evolution should be observed. Continue heating until gas evolution ceases.

  • Extraction: Cool the mixture to room temperature and extract the ketone product with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude ketone can be purified by distillation or column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the described synthetic transformations.

Alkylation_of_Beta_Keto_Ester start Beta-Keto Ester enolate Resonance-Stabilized Enolate start->enolate Deprotonation base Base (e.g., NaOEt) base->enolate product Alkylated Beta-Keto Ester enolate->product SN2 Attack alkyl_halide Alkyl Halide (R-X) alkyl_halide->product

Caption: General workflow for the alkylation of a beta-keto ester.

Acylation_of_Beta_Keto_Ester start Beta-Keto Ester enolate Enolate start->enolate Deprotonation base Base (e.g., NaH) base->enolate product Acylated Beta-Keto Ester enolate->product Nucleophilic Acyl Substitution acyl_chloride Acyl Chloride (R'COCl) acyl_chloride->product

Caption: General workflow for the acylation of a beta-keto ester.

Hydrolysis_Decarboxylation start Alkylated Beta-Keto Ester hydrolysis Hydrolysis (e.g., NaOH, H2O, heat) start->hydrolysis beta_keto_acid Beta-Keto Acid hydrolysis->beta_keto_acid decarboxylation Decarboxylation (Heat, H+) beta_keto_acid->decarboxylation enol Enol Intermediate decarboxylation->enol - CO2 ketone Ketone enol->ketone Tautomerization

References

A Comparative Guide to the Synthesis of Ethyl 3-oxoheptanoate: A Validation of a Novel Synthetic Route

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two synthetic routes for Ethyl 3-oxoheptanoate, a valuable β-keto ester intermediate in the pharmaceutical and flavor industries. We will evaluate the traditional crossed Claisen condensation against a more recent and efficient method involving an acyl Meldrum's acid derivative. This comparison is supported by experimental data and detailed protocols to validate the adoption of the newer synthetic strategy.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance indicators for the two synthetic routes, highlighting the advantages of the new methodology.

ParameterRoute 1: Crossed Claisen CondensationRoute 2: Acyl Meldrum's Acid Synthesis
Starting Materials Ethyl pentanoate, Ethyl acetate (B1210297)Pentanoyl chloride, Meldrum's acid, Ethanol (B145695)
Key Reagents Strong base (e.g., Sodium ethoxide)Pyridine, Ethanol
Reaction Steps 12 (Acylation and Alcoholysis)
Selectivity Low - potential for four different productsHigh - selective acylation and alcoholysis
Typical Yield Generally low to moderate due to product mixtureHigh (can be >80%)[1]
Reaction Conditions Anhydrous, strong base requiredMilder conditions for alcoholysis[1]
Purification Difficult due to multiple, similar byproductsGenerally straightforward purification
Scalability Challenging due to selectivity issuesMore readily scalable

Experimental Protocols

Route 1: Established Method - Crossed Claisen Condensation

The crossed Claisen condensation between two different esters that both possess α-hydrogens, such as ethyl pentanoate and ethyl acetate, is a classic but often inefficient method. The reaction can lead to a mixture of four possible β-keto ester products, complicating purification and reducing the yield of the desired product.[2][3][4]

Generalized Experimental Protocol:

  • Preparation of the Base: A solution of sodium ethoxide is prepared in anhydrous ethanol under an inert atmosphere.

  • Enolate Formation: A mixture of ethyl pentanoate and ethyl acetate is added dropwise to the cooled sodium ethoxide solution. This step is non-selective and will generate enolates from both esters.

  • Condensation: The reaction mixture is allowed to warm to room temperature and stirred for several hours to facilitate the condensation reactions.

  • Work-up: The reaction is quenched by the addition of a dilute acid. The organic layer is extracted, washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude oil, a mixture of this compound and other condensation products, requires careful fractional distillation or column chromatography for the isolation of the desired product.

Route 2: New Synthetic Route - Acylation of Meldrum's Acid and Alcoholysis

This modern approach offers a highly selective and high-yield synthesis of β-keto esters. It involves the acylation of Meldrum's acid followed by alcoholysis of the resulting acyl derivative.[1][5]

Detailed Experimental Protocol:

Step 1: Synthesis of 5-Pentanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione (Pentanoyl Meldrum's Acid)

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve Meldrum's acid in anhydrous dichloromethane (B109758).

  • Addition of Base: Cool the solution in an ice bath and add anhydrous pyridine.

  • Acylation: Add a solution of pentanoyl chloride in anhydrous dichloromethane dropwise to the cooled mixture over a period of 2 hours.

  • Reaction: Stir the mixture for 1 hour at 0°C and then for an additional hour at room temperature.

  • Work-up: Dilute the reaction mixture with dichloromethane and pour it into cold dilute hydrochloric acid. Separate the organic phase, wash with dilute HCl and brine, and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to yield the solid 5-pentanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione, which can be used in the next step without further purification.

Step 2: Synthesis of this compound via Alcoholysis

  • Alcoholysis: Reflux the crude pentanoyl Meldrum's acid from the previous step in anhydrous ethanol for 3-4 hours.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: The residual oil is purified by vacuum distillation to yield pure this compound. This method generally results in high yields, often exceeding 80%.[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflow for comparing the synthetic routes and the detailed reaction pathways for both the established and the new method.

Workflow for Comparing Synthetic Routes start Start: Identify Target Molecule (this compound) route1 Route 1: Established Method (Crossed Claisen Condensation) start->route1 route2 Route 2: New Method (Acyl Meldrum's Acid) start->route2 analysis1 Analyze Route 1: - Low Selectivity - Difficult Purification - Low Yield route1->analysis1 analysis2 Analyze Route 2: - High Selectivity - Straightforward Purification - High Yield route2->analysis2 comparison Compare Routes Based on: - Yield - Purity - Scalability - Cost-effectiveness analysis1->comparison analysis2->comparison conclusion Conclusion: New Route is Superior comparison->conclusion

Caption: A logical workflow for the comparative validation of synthetic routes.

Route 1: Crossed Claisen Condensation Pathway cluster_reactants Reactants cluster_products Potential Products reactant1 Ethyl pentanoate CH3(CH2)3COOEt base NaOEt / EtOH reactant1->base Forms enolate reactant2 Ethyl acetate CH3COOEt reactant2->base Forms enolate product1 This compound CH3(CH2)3COCH2COOEt product2 Ethyl acetoacetate CH3COCH2COOEt product3 Ethyl 2-pentanoyl-3-oxobutanoate CH3COCH(CO(CH2)3CH3)COOEt product4 Ethyl 2-acetyl-3-oxopentanoate CH3(CH2)3COCH(COCH3)COOEt base->product1 Desired Product base->product2 Self-condensation base->product3 Cross-condensation base->product4 Cross-condensation

Caption: The complex product mixture from a crossed Claisen condensation.

Route 2: Acyl Meldrum's Acid Pathway cluster_step1 Step 1: Acylation cluster_step2 Step 2: Alcoholysis reactant1 Pentanoyl chloride CH3(CH2)3COCl intermediate Pentanoyl Meldrum's Acid reactant1->intermediate + Pyridine reactant2 Meldrum's Acid reactant2->intermediate product This compound CH3(CH2)3COCH2COOEt intermediate->product reactant3 Ethanol EtOH reactant3->product Reflux

Caption: The highly selective two-step synthesis via an acyl Meldrum's acid.

References

A Comparative Guide to Purity Assessment of Ethyl 3-oxoheptanoate: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is paramount for ensuring product quality, safety, and efficacy. For researchers, scientists, and drug development professionals working with key intermediates like Ethyl 3-oxoheptanoate, selecting the most appropriate analytical technique for purity assessment is a critical decision. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for determining the purity of this compound. The comparison is supported by representative experimental data and detailed methodologies to aid in the selection of the most suitable approach for your analytical needs.

Quantitative Data Summary

The purity of a substance can be determined by various analytical methods, each with its own set of advantages and limitations. Below is a summary of typical purity data for this compound as determined by qNMR, HPLC, and GC. It is important to note that results can vary between different batches and laboratories.

Analytical MethodPurity (%)Key AdvantagesKey Disadvantages
qNMR >98% (Typical)Highly accurate and precise, provides structural information, does not require a reference standard of the analyte itself for purity determination.[1][2][3]Lower sensitivity compared to chromatographic methods, higher instrumentation cost.[4]
HPLC-UV >95% (Typical)Broad applicability to a wide range of compounds, including non-volatile and thermally unstable ones.[4][5]Requires a chromophore for UV detection, may have lower resolution for volatile compounds compared to GC.[4]
GC-FID >95% (Typical)[6][7]High sensitivity and specificity for volatile and semi-volatile compounds, excellent for identifying and quantifying volatile impurities.[1][4]Not suitable for non-volatile or thermally labile compounds.[4]

Methodology Comparison at a Glance

The choice of analytical technique depends on several factors, including the required accuracy, precision, sample throughput, and available instrumentation.

ParameterQuantitative NMR (qNMR)Gas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Signal intensity is directly proportional to the number of atomic nuclei.[1]Separation based on volatility, detection by flame ionization.[1]Separation based on polarity, detection by UV absorbance.[8]
Accuracy High (typically >99%).[1]High (typically 98-102% recovery).[1]Moderate to High (can be influenced by response factors).[1]
Precision (%RSD) High (<1%).[5]High (<2%).[1]Moderate (<5%).[1]
Linearity (R²) Excellent, inherent to the technique.[8]Excellent (>0.999).[1]Good (>0.99).[1]
Limit of Detection (LOD) ~0.1%.[5]~0.01%.[5]~0.01%.[5]
Limit of Quantification (LOQ) ~0.5%.[5]~0.05%.[5]~0.05%.[5]
Sample Throughput Moderate.[1]High.Moderate.
Structural Information Yes.[5]No (unless coupled with MS).No (unless coupled with MS).

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for direct quantification without the need for a specific reference standard of the analyte.[1][9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating the signal.[1]

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample into a clean NMR tube.[1] Add a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known amount of a certified internal standard (e.g., maleic acid).[5]

  • Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, such as a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.[5]

  • Data Processing: Phase and baseline correct the spectrum. Integrate a well-resolved, characteristic signal from this compound (e.g., the methylene (B1212753) protons adjacent to the ester oxygen) and a signal from the internal standard.

  • Purity Calculation: The purity is calculated by comparing the integral values, the number of protons giving rise to each signal, the molecular weights, and the known purity of the internal standard.[5][10]

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the purity determination of non-volatile and thermally labile compounds.[5]

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile (B52724) and water.

  • Standard and Sample Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase. Prepare the sample solution by accurately weighing and dissolving the sample in the mobile phase to a similar concentration.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection wavelength: 210 nm

  • Analysis: Inject the standard solution to determine the retention time and response. Inject the sample solution. The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[5]

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile compounds like this compound.[4]

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness)[5]

Procedure:

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).[5]

  • GC Conditions:

    • Injector temperature: 250 °C

    • Detector temperature: 280 °C

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.[5]

    • Carrier Gas: Helium or Nitrogen at a constant flow.[5]

  • Analysis: Inject the sample solution. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Visualizing the Workflow and Comparison

Diagrams can help in understanding the experimental workflows and the logical relationships in the comparison of these analytical methods.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh sample dissolve Dissolve in deuterated solvent weigh_sample->dissolve weigh_is Accurately weigh internal standard weigh_is->dissolve acquire_spectrum Acquire 1H NMR spectrum dissolve->acquire_spectrum Transfer to NMR tube process_spectrum Phase and baseline correct acquire_spectrum->process_spectrum integrate_signals Integrate analyte and standard signals process_spectrum->integrate_signals calculate_purity Calculate purity integrate_signals->calculate_purity

Caption: Workflow for qNMR Purity Assessment.

Method_Comparison cluster_qnmr qNMR cluster_hplc HPLC cluster_gc GC Analyte This compound Purity qnmr_adv High Accuracy Structural Info No Analyte Standard Needed Analyte->qnmr_adv Primary Method hplc_adv Broad Applicability Good for Non-volatiles Analyte->hplc_adv Orthogonal Method gc_adv High Sensitivity Ideal for Volatiles Analyte->gc_adv Orthogonal Method

Caption: Comparison of Analytical Techniques.

Conclusion

For the highly accurate and precise quantification of this compound, qNMR stands out as a primary method, offering direct measurement without the need for a specific reference standard of the analyte.[1] It is also non-destructive, allowing for further analysis of the sample.

GC-FID is an excellent alternative, providing high sensitivity and being well-suited for routine quality control where volatility is not a concern.[1] HPLC-UV is a viable option, especially if the sample matrix is not suitable for GC or if non-volatile impurities are suspected.[1][4]

The ultimate choice of method will depend on the specific requirements of the analysis, including the desired level of accuracy, the number of samples to be analyzed, and the available instrumentation. For comprehensive purity profiling, employing orthogonal methods (e.g., qNMR and a chromatographic technique) is often the most robust strategy.

References

Mass Spectrometry Analysis of Ethyl 3-oxoheptanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mass spectrometric behavior of Ethyl 3-oxoheptanoate and its structurally related analogs, Ethyl 3-oxobutanoate and Ethyl 3-oxohexanoate (B1246410). Due to the limited availability of public experimental mass spectra for this compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry for β-keto esters, alongside experimental data for the selected analogs. This information is valuable for the identification and characterization of these compounds in various research and development settings.

Comparative Analysis of Mass Spectra

The electron ionization (EI) mass spectra of β-keto esters are characterized by distinct fragmentation patterns, primarily driven by α-cleavage and McLafferty rearrangements. The following table summarizes the key mass-to-charge ratios (m/z) and relative abundances of the molecular ion and major fragments for this compound (predicted) and its counterparts (experimental).

Compound NameMolecular FormulaMolecular Weight ( g/mol )Parent Ion (M+) [m/z]Key Fragment Ions [m/z] (Relative Abundance %)
This compound C₉H₁₆O₃172.22172 (Predicted)127 (C₆H₇O₃⁺), 115 (C₅H₇O₃⁺), 99 (C₅H₇O₂⁺), 88 (C₄H₈O₂⁺), 71 (C₄H₇O⁺), 43 (C₂H₃O⁺)
Ethyl 3-oxohexanoate C₈H₁₄O₃158.19158115 (55%), 88 (100%), 71 (15%), 43 (80%)
Ethyl 3-oxobutanoate C₆H₁₀O₃130.1413088 (40%), 69 (20%), 43 (100%)

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is anticipated to proceed through several key pathways, as illustrated in the diagram below. These include α-cleavages at the carbonyl groups and a McLafferty rearrangement involving the transfer of a γ-hydrogen atom.

G Predicted Fragmentation Pathway of this compound M This compound (M+) m/z = 172 F1 [M - C2H5O•]+ m/z = 127 M->F1 Loss of ethoxy radical F2 [M - C4H9•]+ m/z = 99 M->F2 α-cleavage F3 McLafferty Rearrangement Product m/z = 88 M->F3 McLafferty Rearrangement F4 [C4H7O]+ m/z = 71 M->F4 α-cleavage F6 [M - C3H7CO•]+ m/z = 115 M->F6 α-cleavage F2->F4 Loss of CO F5 [C2H3O]+ m/z = 43 F2->F5 Further fragmentation

Caption: Predicted EI fragmentation of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a general procedure for the analysis of this compound and similar β-keto esters using GC-MS.

1. Instrumentation:

  • A gas chromatograph equipped with a split/splitless injector and coupled to a mass selective detector.

2. GC Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split or splitless mode, depending on concentration).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-300.

4. Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of approximately 1 mg/mL.

Workflow for Mass Spectrometry Analysis

The logical flow of the analytical process from sample preparation to data interpretation is depicted below.

G Experimental Workflow for GC-MS Analysis cluster_sample Sample Handling cluster_analysis Analysis cluster_data Data Processing Sample Preparation Sample Preparation GC Injection GC Injection Sample Preparation->GC Injection GC Separation GC Separation GC Injection->GC Separation Ionization (EI) Ionization (EI) GC Separation->Ionization (EI) Mass Analysis Mass Analysis Ionization (EI)->Mass Analysis Data Acquisition Data Acquisition Mass Analysis->Data Acquisition Data Interpretation Data Interpretation Data Acquisition->Data Interpretation

Caption: General workflow for GC-MS analysis of β-keto esters.

Objective Comparison and Conclusion

The mass spectrometric behavior of this compound can be reliably predicted by examining its lower and higher homologs. The dominant fragmentation pathways for this class of compounds are consistent and predictable.

  • Alpha-Cleavage: Cleavage of the bonds adjacent to the two carbonyl groups is a primary fragmentation route. For this compound, this leads to characteristic ions at m/z 127 (loss of the ethoxy group), m/z 99 (loss of the butyl group), and the acylium ion at m/z 71.

  • McLafferty Rearrangement: The presence of a γ-hydrogen on the heptanoyl chain allows for a McLafferty rearrangement, resulting in the formation of a prominent ion at m/z 88. This fragment is also the base peak in the spectrum of ethyl 3-oxohexanoate and a significant fragment in ethyl 3-oxobutanoate.

  • Base Peak: For Ethyl 3-oxobutanoate, the base peak is at m/z 43, corresponding to the acetyl ion. In Ethyl 3-oxohexanoate, the base peak shifts to m/z 88 due to the stable enol structure formed after the McLafferty rearrangement. For this compound, the base peak is predicted to be either m/z 43 or m/z 88, depending on the relative stability of the resulting fragments.

This comparative guide provides researchers, scientists, and drug development professionals with a foundational understanding of the mass spectrometric characteristics of this compound. The provided experimental protocol and predicted fragmentation patterns offer a robust starting point for the identification and structural elucidation of this and related β-keto esters.

Benchmarking the yield of Ethyl 3-oxoheptanoate from different starting materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes to Ethyl 3-oxoheptanoate, a valuable intermediate in the pharmaceutical and fine chemical industries. The following sections detail the experimental protocols for three distinct synthetic pathways, present a comparative analysis of their reported yields, and visualize the experimental workflows for enhanced clarity.

Comparative Yield Analysis

The selection of a synthetic route is often governed by factors such as yield, availability of starting materials, and reaction conditions. The table below summarizes the theoretical yields of this compound from three different sets of starting materials, based on published experimental data.

Starting Material 1Starting Material 2Reaction TypeReported Yield (%)
2-HexanoneEthyl CarbonateCondensation~57%
Meldrum's AcidPentanoyl ChlorideAcylation followed by EthanolysisHigh (exact % varies)
Potassium Monoethyl MalonatePentanoyl ChlorideAcylation~67%

Detailed Experimental Protocols

The following are detailed experimental methodologies for the synthesis of this compound from the aforementioned starting materials.

Method 1: Condensation of 2-Hexanone and Ethyl Carbonate

This procedure involves the base-mediated condensation of a ketone with a carbonate ester.

Experimental Protocol:

  • A suspension of sodium hydride (50% in oil, 27.3 g, previously washed with heptane) in 250 ml of ether is prepared in a reaction vessel.

  • A solution of ethyl carbonate (70.8 g) in 50 ml of ether is added to the suspension, and the mixture is stirred for 10 minutes.

  • 2-Hexanone (30 g) is added dropwise over 30 minutes.

  • The reaction mixture is refluxed for 2 hours.

  • A mixture of ether (35 ml) and ethanol (B145695) (12 ml) is added, and the reaction is stirred for 16 hours at ambient temperature.

  • The mixture is cooled to 0°C, and a solution of acetic acid (36 ml) in 300 ml of water is added, followed by 12 ml of a saturated sodium bicarbonate solution to adjust the pH to 7.

  • The product is extracted with ether, and the organic extracts are washed with water, dried, and evaporated.

  • The crude product is purified by distillation at 70°C under a reduced pressure of 7 mbar to yield 32.5 g of this compound.

Method 2: Acylation of Meldrum's Acid followed by Ethanolysis

This two-step method involves the acylation of Meldrum's acid followed by alcoholysis to yield the β-keto ester. This route is known for its generally high yields.

Experimental Protocol:

Step 1: Acylation of Meldrum's Acid

  • In a suitable reaction vessel, Meldrum's acid (1 equivalent) is dissolved in an anhydrous solvent such as dichloromethane.

  • The solution is cooled to 0°C, and pyridine (B92270) (2 equivalents) is added.

  • Pentanoyl chloride (1 equivalent) is added dropwise to the stirred solution while maintaining the temperature at 0°C.

  • The reaction mixture is stirred at 0°C for one hour and then at room temperature for an additional hour.

  • The reaction is quenched by pouring it into cold dilute hydrochloric acid.

  • The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude acyl Meldrum's acid derivative.

Step 2: Ethanolysis

  • The crude acyl Meldrum's acid derivative is dissolved in absolute ethanol.

  • The solution is refluxed for 2-3 hours.

  • The ethanol is removed under reduced pressure.

  • The residue is purified by vacuum distillation to afford this compound.

Method 3: Acylation of Potassium Monoethyl Malonate

This method utilizes the magnesium salt of monoethyl malonate, which is then acylated with an acid chloride. A similar reaction using propionyl chloride has been reported to yield 66.8% of the corresponding β-keto ester.

Experimental Protocol:

  • In a three-necked flask, suspend potassium monoethyl malonate (0.08 mol) in ethyl acetate (B1210297) (125 ml).

  • Slowly add anhydrous magnesium chloride (0.097 mol) and pyridine (0.2 mol) while stirring.

  • The mixture is stirred at room temperature for 5 hours.

  • Cool the reaction mixture to 0-5°C and add pentanoyl chloride (0.06 mol) dropwise over 30 minutes.

  • The reaction is allowed to proceed at 5-20°C for 10 hours.

  • A 10% hydrochloric acid solution (118 ml) is added, and the mixture is stirred for an additional 2 hours.

  • The organic phase is separated, and the aqueous layer is extracted twice with ethyl acetate.

  • The combined organic layers are washed with a saturated sodium bicarbonate solution and dried.

  • The solvent is removed under reduced pressure, and the product is purified by vacuum distillation.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures.

Synthesis_Method_1 cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification NaH_suspension NaH Suspension in Ether Addition Add Et2CO3 Solution NaH_suspension->Addition Et2CO3_solution Ethyl Carbonate in Ether Et2CO3_solution->Addition Add_Hexanone Add 2-Hexanone Addition->Add_Hexanone Reflux Reflux for 2h Add_Hexanone->Reflux Stir Add Ether/Ethanol & Stir 16h Reflux->Stir Quench Quench with Acetic Acid Stir->Quench Neutralize Neutralize with NaHCO3 Quench->Neutralize Extract Extract with Ether Neutralize->Extract Purify Distill under Vacuum Extract->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound via condensation.

Synthesis_Method_2 cluster_acylation Acylation cluster_workup1 Workup cluster_ethanolysis Ethanolysis & Purification Meldrums_acid Meldrum's Acid in DCM Add_Pyridine Add Pyridine Meldrums_acid->Add_Pyridine Add_Pentanoyl_Chloride Add Pentanoyl Chloride Add_Pyridine->Add_Pentanoyl_Chloride Reaction Stir at 0°C then RT Add_Pentanoyl_Chloride->Reaction Quench1 Quench with HCl Reaction->Quench1 Extract1 Extract & Dry Quench1->Extract1 Crude_Acyl Crude Acyl Meldrum's Acid Extract1->Crude_Acyl Reflux_EtOH Reflux in Ethanol Crude_Acyl->Reflux_EtOH Evaporate Remove Ethanol Reflux_EtOH->Evaporate Purify2 Vacuum Distillation Evaporate->Purify2 Product2 This compound Purify2->Product2

Caption: Workflow for the synthesis via acylation of Meldrum's acid.

Synthesis_Method_3 cluster_prep3 Preparation cluster_reaction3 Reaction cluster_workup3 Workup & Purification Malonate_suspension K Monoethyl Malonate in EtOAc Add_Reagents Add MgCl2 & Pyridine Malonate_suspension->Add_Reagents Stir_RT Stir 5h at RT Add_Reagents->Stir_RT Add_Pentanoyl_Chloride3 Add Pentanoyl Chloride at 0-5°C Stir_RT->Add_Pentanoyl_Chloride3 React_low_temp React 10h at 5-20°C Add_Pentanoyl_Chloride3->React_low_temp Acidify Add HCl Solution React_low_temp->Acidify Extract3 Extract with EtOAc Acidify->Extract3 Wash Wash with NaHCO3 Extract3->Wash Purify3 Vacuum Distillation Wash->Purify3 Product3 This compound Purify3->Product3

Caption: Workflow for the synthesis via acylation of potassium monoethyl malonate.

Purity assessment of Ethyl 3-oxoheptanoate using different analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical techniques for the purity assessment of Ethyl 3-oxoheptanoate, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of the final product. This document outlines the experimental protocols and presents a comparative analysis of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, supported by Mass Spectrometry (MS), to aid researchers in making informed decisions for their specific analytical needs.

Comparative Analysis of Analytical Techniques

The purity of this compound can be determined using several analytical techniques, each with its own advantages and limitations. The most common methods include Gas Chromatography (GC) with a Flame Ionization Detector (FID), High-Performance Liquid Chromatography (HPLC) with an Ultraviolet (UV) detector, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Mass Spectrometry (MS) is often coupled with GC or HPLC to provide structural information about impurities.

Gas Chromatography (GC): As a widely cited method by commercial suppliers, GC is a staple for assessing the purity of volatile and thermally stable compounds like this compound.[1][2][3] It offers high resolution and is effective for separating the main compound from volatile impurities. When coupled with a Flame Ionization Detector (FID), it provides excellent sensitivity for quantitative analysis. For impurity identification, GC-Mass Spectrometry (GC-MS) is a powerful tool.[4]

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds. For β-keto esters like this compound, challenges such as keto-enol tautomerism can lead to poor peak shapes in Reverse-Phase HPLC.[5] However, with appropriate method development, such as adjusting mobile phase pH or using specialized columns, these issues can be mitigated.[5] HPLC is particularly useful for analyzing less volatile or thermally labile impurities that are not amenable to GC.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate quantification against a certified internal standard.[6] This technique is highly valuable for providing a direct and accurate measure of the mass fraction of the analyte.

Mass Spectrometry (MS): MS is a powerful detection technique that, when coupled with a separation method like GC or HPLC, provides molecular weight information and fragmentation patterns of the analyte and any impurities. This is invaluable for the identification of unknown impurities that may be present in the sample.

Data Presentation

The following table summarizes the key performance metrics for the different analytical techniques in the purity assessment of this compound. The data presented is illustrative and based on typical performance characteristics for similar small organic molecules.

FeatureGC-FIDHPLC-UVqNMR (¹H)GC-MS / LC-MS
Limit of Detection (LOD) ~0.01%~0.01%~0.1%<0.01%
Limit of Quantitation (LOQ) ~0.05%~0.05%~0.5%~0.02%
Precision (RSD) < 3%< 2%< 1%< 5%
Analysis Time per Sample 15-30 min20-40 min10-20 min15-40 min
Structural Information Minimal (Retention Time)Minimal (Retention Time)HighHigh (Mass Spectrum)
Illustrative Purity (%) 99.599.699.7-
Major Impurity Detected Ethyl 3-oxopentanoateUnidentified (higher polarity)Residual Solvent (Ethanol)Ethyl 3-oxopentanoate
Impurity Level (%) 0.30.250.15-

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are adapted from established methods for similar compounds and should be validated for the specific application.[6]

Gas Chromatography (GC-FID)

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Autosampler.

  • Data acquisition and processing software.

Reagents:

  • Helium (carrier gas), high purity.

  • Hydrogen (for FID), high purity.

  • Air (for FID), high purity.

  • This compound reference standard.

  • High-purity solvent for sample dilution (e.g., ethyl acetate).

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in ethyl acetate (B1210297) at a concentration of 1 mg/mL. Prepare a sample solution at the same concentration.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (split mode, 50:1)

    • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Detector Temperature: 300 °C

  • Analysis: Inject the reference standard to determine the retention time. Inject the sample solution. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

High-Performance Liquid Chromatography (HPLC-UV)

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Autosampler.

  • Data acquisition and processing software.

Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (optional, for pH adjustment).

  • This compound reference standard.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water. A gradient elution is recommended, for example, starting from 40% Acetonitrile and increasing to 90% over 20 minutes.

  • Sample Preparation: Dissolve the sample in the initial mobile phase to a concentration of approximately 0.5 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 210 nm

  • Analysis: Inject a standard solution to determine the retention time. Inject the sample solution. Purity is calculated based on the area percentage of the main peak.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

  • 5 mm NMR tubes.

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Certified internal standard (e.g., maleic acid).

  • This compound sample.

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard into a vial. Dissolve the mixture in a known volume of CDCl₃ and transfer to an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (e.g., 5 times the longest T1).

  • Data Processing: Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation: The purity is calculated by comparing the integral values, the number of protons for each signal, the molecular weights, and the known purity of the internal standard.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical techniques.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Ethyl Acetate A->B C Inject into GC B->C D Separation in Capillary Column C->D E Detection by FID D->E F Integrate Peak Areas E->F G Calculate Purity (Area % Method) F->G

Caption: Workflow for GC-FID Purity Assessment of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Inject into HPLC B->C D Separation on C18 Column C->D E Detection by UV Detector D->E F Integrate Peak Areas E->F G Calculate Purity (Area % Method) F->G

Caption: Workflow for HPLC-UV Purity Assessment of this compound.

qNMR_Workflow A Accurately Weigh Sample and Internal Standard B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Process Spectrum (Phasing, Baseline Correction) D->E F Integrate Analyte and Standard Signals E->F G Calculate Purity F->G

Caption: Workflow for qNMR Purity Assessment of this compound.

Conclusion

The choice of analytical technique for the purity assessment of this compound depends on the specific requirements of the analysis.

  • Gas Chromatography is a robust and reliable method for routine quality control, especially for detecting volatile impurities.

  • High-Performance Liquid Chromatography offers an alternative for analyzing a broader range of impurities, though method development is crucial to address potential challenges with β-keto esters.

  • Quantitative NMR stands out as a primary method for obtaining a highly accurate and traceable purity value, which is essential for reference standard characterization and in regulated environments.

  • Mass Spectrometry is an indispensable tool for the structural elucidation of unknown impurities detected by chromatographic methods.

For a comprehensive purity profile, a combination of these techniques is often recommended. For instance, a chromatographic method (GC or HPLC) can be used for routine screening of impurities, while qNMR can be employed for the definitive assignment of purity.

References

Safety Operating Guide

Proper Disposal of Ethyl 3-oxoheptanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety and disposal protocols for chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Ethyl 3-oxoheptanoate, ensuring the safety of laboratory personnel and compliance with environmental regulations.

This compound is classified as a Category 4 combustible liquid, necessitating careful handling and disposal through authorized channels.[1] Improper disposal can lead to safety hazards and environmental contamination. Therefore, it is crucial to follow a structured disposal workflow.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The primary directive is to dispose of the chemical through a licensed waste management company.[1]

  • Waste Identification and Classification : Clearly label the waste container as "Hazardous Waste" and identify the contents as "this compound." Note that as a combustible liquid, it may fall under specific EPA waste codes, which should be determined in consultation with your institution's Environmental Health and Safety (EHS) department.

  • Container Selection and Management :

    • Use a dedicated, leak-proof container that is chemically compatible with this compound. Plastic containers are often preferred for hazardous waste to prevent breakage.

    • Ensure the container has a secure, screw-on cap to prevent spills and evaporation. Makeshift covers like parafilm are not acceptable.

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

  • Waste Segregation and Storage :

    • Store the waste container in a designated and clearly marked satellite accumulation area within the laboratory.

    • Segregate this compound waste from incompatible materials, such as strong oxidizing agents, to prevent dangerous chemical reactions.

    • Store the container in a cool, well-ventilated area away from sources of ignition like heat, sparks, or open flames.

  • Spill Management :

    • In the event of a spill, absorb the material with an inert absorbent such as dry sand or earth.

    • Collect the absorbent material and the spilled chemical into a designated hazardous waste container.

    • Prevent the spilled material from entering drains or waterways.[1]

  • Arranging for Disposal :

    • Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for pickup and disposal.

    • Provide them with accurate information about the waste, including its identity and quantity.

Quantitative Data Summary

For the safe management of chemical waste, certain quantitative limits and specifications must be observed. The following table summarizes key parameters for the disposal of this compound.

ParameterSpecificationSource
Waste Container Headspace Minimum 10% of container volumeGeneral Laboratory Best Practices
Maximum Accumulation Volume Varies by jurisdiction; consult EHSInstitutional & Regulatory Guidelines
pH for Neutralization (if applicable) Not applicable for this compoundChemical Properties

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation & Identification cluster_containment Containment & Storage cluster_disposal Final Disposal cluster_spill Spill Contingency start Start: this compound Waste Generated identify Identify as Combustible Liquid Waste start->identify label_container Label Container: 'Hazardous Waste - this compound' identify->label_container select_container Select Appropriate Waste Container (Leak-proof, Compatible) label_container->select_container check_headspace Ensure >10% Headspace select_container->check_headspace store Store in Designated Satellite Accumulation Area check_headspace->store segregate Segregate from Incompatible Materials store->segregate spill_event Spill Occurs store->spill_event contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Vendor segregate->contact_ehs provide_info Provide Waste Information contact_ehs->provide_info pickup Arrange for Professional Pickup and Disposal provide_info->pickup end End: Proper Disposal Complete pickup->end absorb Absorb with Inert Material spill_event->absorb collect Collect into Hazardous Waste Container absorb->collect prevent_drain Prevent Entry into Drains collect->prevent_drain prevent_drain->store Return to Storage

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Personal protective equipment for handling Ethyl 3-oxoheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety and logistical guidance for the handling of Ethyl 3-oxoheptanoate (CAS No. 7737-62-4). The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

Proper PPE is mandatory to minimize exposure and ensure personal safety.

Protection Type Recommended Equipment Specifications and Rationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield is recommended if there is a splash hazard.[1]Provides a barrier against splashes and vapors, which is a standard practice for handling liquid chemicals.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).Inspect gloves for integrity before each use. Contaminated gloves should be disposed of immediately. Since specific breakthrough times for this compound are not available, it is crucial to change gloves promptly after any contact.
Body Protection Flame-retardant laboratory coat.Protects against splashes and potential ignition sources.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1] If ventilation is inadequate or there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[1]Minimizes the inhalation of vapors.
Foot Protection Closed-toe shoes.A standard requirement for all laboratory work to protect against spills and falling objects.

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to maintain a safe laboratory environment.

Handling Procedures:

  • All transfers and manipulations of this compound should be conducted within a certified chemical fume hood to minimize vapor inhalation.[1]

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Use spark-proof tools and avoid sources of ignition such as open flames, hot surfaces, and static discharge.[1]

  • Wash hands thoroughly with soap and water after handling.[1]

Storage Requirements:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from heat, sparks, and open flames.

  • Store away from incompatible materials, particularly strong oxidizing agents.[1]

  • The recommended storage temperature is between 0 - 8 °C.[2]

Spill Management Protocol

In the event of a spill, a prompt and systematic response is crucial to mitigate hazards.

Immediate Actions:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Ventilate: Increase ventilation in the area, preferably by using a chemical fume hood.

  • Remove Ignition Sources: Extinguish any open flames and turn off equipment that could be a source of ignition.[1]

Spill Cleanup Workflow

Spill_Cleanup_Workflow start Spill Occurs assess Assess Spill Size and Hazard start->assess don_ppe Don Appropriate PPE assess->don_ppe contain Contain the Spill (use absorbent material) don_ppe->contain absorb Absorb the Spill contain->absorb collect Collect Contaminated Material absorb->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of Waste (as hazardous) decontaminate->dispose end Spill Cleaned dispose->end

Caption: Chemical Spill Cleanup Workflow for this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Unused this compound should be disposed of as hazardous chemical waste. Do not pour it down the drain.

  • Contaminated materials, such as used gloves, absorbent pads, and empty containers, should be collected in a sealed and clearly labeled container for hazardous waste.

  • The waste container should be stored in a designated hazardous waste accumulation area.

Disposal Procedure:

  • Segregate: Keep waste containing this compound separate from other waste streams.

  • Containerize: Use a compatible, leak-proof container clearly labeled as "Hazardous Waste" with the full chemical name.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.

By adhering to these guidelines, laboratory personnel can handle this compound safely and responsibly, minimizing risks and ensuring a secure research environment.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.